2-Chloro-4-(4-fluorophenyl)benzoic acid
Description
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Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYAJFHYCUTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673469 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728951-41-5 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Structural Motif of Interest in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(4-fluorophenyl)benzoic acid
This compound is a polysubstituted biphenyl carboxylic acid. This class of molecules serves as a cornerstone in medicinal chemistry and materials science, offering a rigid scaffold that can be precisely decorated with functional groups to modulate biological activity, solubility, and metabolic stability. The subject of this guide possesses a unique combination of functionalities: a carboxylic acid for derivatization or salt formation, a chloro group that influences electronic properties and can serve as a metabolic blocking position, and a fluorophenyl ring, a common feature in modern pharmaceuticals known to enhance binding affinity and improve pharmacokinetic profiles.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. Given that this specific molecule is a specialized research compound rather than a bulk commodity, publicly available experimental data is limited. Therefore, this guide synthesizes established chemical principles with data from analogous structures to provide expert-predicted properties and field-proven methodologies for its synthesis, analysis, and handling.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈ClFO₂
-
Molecular Weight: 250.65 g/mol
-
Canonical SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl
-
InChI Key: YHQRMJDFPRXGCH-UHFFFAOYSA-N
-
CAS Number: A specific CAS registry number for this exact isomer is not consistently cited in major public databases, a common occurrence for novel research compounds. Researchers should verify the identity of their material using the analytical techniques described herein.
Caption: Structure of this compound.
Physicochemical Properties: A Predictive Overview
Experimental determination of physicochemical properties is paramount. However, for a specialized compound, these are often predicted using well-validated computational models before synthesis. These predictions guide experimental design, particularly in solubility and chromatography.
| Property | Predicted Value / Expected Range | Rationale & Significance |
| Physical State | White to off-white crystalline solid | The rigid, planar biphenyl structure and potential for hydrogen bonding in the solid state favor a crystalline form at room temperature. |
| Melting Point | > 180 °C | The high molecular weight, structural rigidity, and intermolecular hydrogen bonding of the carboxylic acid dimer suggest a high melting point. For comparison, the simpler 2-chloro-4-fluorobenzoic acid melts at 181-183 °C.[1] |
| Boiling Point | > 400 °C (Predicted) | Carboxylic acids have high boiling points due to dimerization. The large molecular mass pushes this value even higher. A similar but more complex molecule, 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid, has a predicted boiling point of 419.6 °C.[2] |
| pKa | 2.8 - 3.5 | The carboxylic acid proton is acidic. The electron-withdrawing effects of the chlorine and the biphenyl system are expected to make it slightly more acidic than benzoic acid (pKa ≈ 4.2), aligning with values for other halogenated benzoic acids. For example, 2-chloro-4-fluorobenzoic acid has a predicted pKa of 2.90.[1] |
| LogP (Octanol/Water) | 4.0 - 5.0 | The presence of two aromatic rings and a chlorine atom contributes significantly to lipophilicity, which is only partially offset by the polar carboxylic acid group. This high value is critical for predicting membrane permeability and potential bioaccumulation. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | As expected for a molecule with a large, nonpolar scaffold and a single primary polar group. Solubility in aqueous buffers will be highly pH-dependent, increasing significantly above its pKa as the carboxylate salt is formed. |
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. While an experimental spectrum is the gold standard, a deep understanding of the expected signals is crucial for interpretation.
¹H NMR Spectroscopy (Proton NMR)
In a typical deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum is expected to show signals for 8 distinct protons:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (7H): These will appear in the aromatic region (approx. 7.0 - 8.2 ppm). The precise shifts and coupling patterns are complex due to the restricted rotation around the biphenyl bond and the electronic effects of the substituents.
-
Fluorophenyl Ring (4H): This will likely present as two sets of signals, each integrating to 2 protons, due to the symmetry of the 4-fluoro substitution. Protons ortho to the fluorine will show coupling to ¹⁹F, resulting in additional splitting (a triplet-like appearance). Protons meta to the fluorine will appear as a doublet.
-
Chlorobenzoic Acid Ring (3H): These three protons will be unique and will show complex splitting patterns (doublet of doublets, etc.) due to ortho and meta couplings to each other.
-
¹³C NMR Spectroscopy (Carbon NMR)
The molecule has 13 carbon atoms, all of which are chemically inequivalent, leading to an expectation of 13 distinct signals:
-
Carbonyl Carbon (-COOH): ~165 - 175 ppm.
-
Aromatic Carbons (12C): ~110 - 165 ppm.
-
Carbons bonded to halogens: The C-F bond will result in a large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. The carbon ortho to the fluorine will also show a smaller coupling (²JCF). The C-Cl bond will also influence the chemical shift of its attached carbon.
-
Quaternary Carbons: The two carbons at the biphenyl linkage and the carbon attached to the carboxylic acid group will typically have lower intensity.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid and definitive confirmation of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band will typically overlap with the C-H stretches.[3][4]
-
Aromatic C-H Stretch: Weaker, sharp signals appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[4]
-
C=C Stretches (Aromatic): Multiple sharp bands of medium intensity in the ~1600-1450 cm⁻¹ region.
-
C-O Stretch & O-H Bend: Medium to strong bands in the ~1320-1210 cm⁻¹ (C-O) and ~950-900 cm⁻¹ (O-H out-of-plane bend) regions.[3]
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically ~1250-1000 cm⁻¹ for C-F and ~800-600 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 250. A key confirmation is the isotopic pattern of the chlorine atom: there will be a second peak at m/z 252 (M+2) with an intensity approximately one-third that of the M⁺ peak.
-
High-Resolution MS (HRMS): Provides the exact mass, allowing for confirmation of the molecular formula (C₁₃H₈ClFO₂). Expected exact mass: ~250.0200.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17), the loss of -COOH (M-45), and the formation of a benzoyl cation. Cleavage of the biphenyl bond is also a possible fragmentation pathway.
Synthesis and Reactivity
Plausible Synthetic Pathway: Suzuki Coupling
A robust and field-proven method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Caption: Plausible Suzuki coupling route for synthesis.
Causality Behind Experimental Choices:
-
Choice of Reactants: Using a bromo- or iodo-substituted benzoic acid derivative is standard for Suzuki couplings as these halogens are more reactive in oxidative addition to the palladium catalyst than chlorine. An ester of the benzoic acid may be used to improve solubility and prevent side reactions with the base, followed by a final hydrolysis step. 4-Fluorophenylboronic acid is a commercially available and stable coupling partner.
-
Catalyst and Base: A palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is a workhorse for these reactions. The inorganic base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase system like toluene/water or a polar aprotic solvent like dioxane is often used to dissolve both the organic reactants and the inorganic base.
Core Reactivity
The molecule's reactivity is dominated by the carboxylic acid group:
-
Esterification: Reacts with alcohols under acidic conditions (Fischer esterification) or with alkyl halides after conversion to the carboxylate salt.
-
Amidation: Can be converted to the acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide. Alternatively, direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is a standard modern technique.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
Analytical Methodologies
Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for this class of non-volatile compounds.
Caption: Decision workflow for selecting an analytical method.
Protocol: Reversed-Phase HPLC-UV for Purity Assessment
This protocol provides a self-validating system for routine analysis.
1. Principle and Causality: The compound is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The biphenyl structure provides strong hydrophobicity, leading to good retention on a C18 column. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form), which results in a sharper peak shape and more reproducible retention times. UV detection is ideal as the conjugated biphenyl system is a strong chromophore.
2. Materials & Instrumentation:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of ACN/Water to create a 1 mg/mL stock solution. Dilute further as needed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C (to ensure reproducibility).
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; a PDA detector can be used to determine the optimal wavelength from the UV spectrum).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Ramp linearly from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 50% B (re-equilibration).
-
4. System Validation & Trustworthiness:
-
Blank Injection: Inject the sample solvent to ensure no system peaks interfere with the analyte.
-
Standard Injection: Inject a known concentration of the standard to determine its retention time and peak shape. The peak should be symmetrical (tailing factor between 0.9 and 1.2).
-
Linearity: Prepare a calibration curve with at least five concentrations to confirm the detector response is linear over the desired range.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Applications and Safety
Relevance in Drug Development and Research
This molecule is not an end-product drug but a valuable building block . Its structure is relevant for:
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Scaffold Hopping: Modifying known active compounds by replacing a core structure with this biphenyl motif.
-
Fragment-Based Drug Discovery: The fluorophenyl or chlorobenzoic acid portions could serve as fragments that bind to a biological target.
-
Intermediate Synthesis: The carboxylic acid provides a reactive handle to link this biphenyl unit to other pharmacophores, building more complex molecules with potential therapeutic activity. Many established HPLC methods exist for analyzing biphenyl compounds in various research contexts.[5][6][7]
Safety, Handling, and Disposal
-
Hazard Classification (Expected):
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation.
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
-
Handling:
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
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Conclusion
This compound represents a molecule of significant potential for synthetic and medicinal chemists. While its specific experimental data remains to be fully published, a thorough analysis of its structure allows for robust predictions of its chemical properties, spectroscopic signature, and reactivity. The methodologies outlined in this guide for its synthesis and analysis are based on established, reliable chemical principles, providing a solid framework for any researcher intending to work with this or structurally related compounds. Its value lies not as a final product, but as a sophisticated starting point for the creation of novel and complex molecules with tailored functions.
References
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SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Zhejiang Xieshi New Materials Co., Ltd. 2-Chloro-4-fluorobenzoic acid. [Link]
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Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap. [Link]
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Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]
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PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Chemtrec. SAFETY DATA SHEET. Chemtrec. [Link]
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The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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Patentscope. WO2022201155 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]
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CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]
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PubChem. 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... National Library of Medicine. [Link]
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Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]
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NIST. 2-Chloro-4-fluorobenzoic acid. NIST WebBook. [Link]
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ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
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MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra.... National Library of Medicine. [Link]
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SAGE Journals. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. SAGE Journals. [Link]
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NIST. Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. NIST WebBook. [Link]
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NIST. Benzoic acid, 4-chloro-. NIST WebBook. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-fluorophenyl)benzoic acid
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid representative of molecular scaffolds found in medicinal chemistry and materials science. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the causality behind experimental choices. This document is designed as a self-validating system, where each analytical step corroborates the previous one, culminating in an unassailable structural assignment.
Introduction: The Imperative for Rigorous Structure Validation
This compound is a fine chemical intermediate whose utility is intrinsically linked to its precise molecular architecture. As with many biaryl systems, the potential for isomeric impurities during synthesis necessitates a robust, multi-technique approach to its characterization. The presence of key functional groups—a carboxylic acid, a chlorinated aromatic ring, and a fluorinated aromatic ring—provides distinct analytical handles that can be leveraged for a comprehensive elucidation.
This guide details an integrated analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and X-ray crystallography are synergistically employed to build a complete and validated structural picture.
Overview of Molecular Properties
Before commencing experimental work, a foundational understanding of the target molecule's properties is essential.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₈ClFO₂ | [1] |
| Molecular Weight | 250.65 g/mol | [1] |
| Exact Mass | 250.0200 | [1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Chemical Structure:
Figure 1: 2D chemical structure of this compound.
The Integrated Analytical Workflow
The structure elucidation process is not a linear checklist but a logical, iterative workflow. Each step provides a piece of the puzzle, and the subsequent step is designed to confirm and expand upon the existing data. The overall strategy is visualized below.
Workflow for structure elucidation.
Mass Spectrometry: Molecular Weight and Formula Verification
Expertise & Experience: We begin with mass spectrometry (MS) because it provides the most fundamental piece of information: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques as it provides an exact mass with high precision (typically to four decimal places). This exactness is critical for the first layer of validation, as it allows for the unambiguous determination of the molecular formula by eliminating other possibilities within a given mass tolerance.
Trustworthiness: The protocol is self-validating through two key checks:
-
Exact Mass Match: The experimentally determined mass must match the theoretical mass of C₁₃H₈ClFO₂ within a narrow error margin (typically < 5 ppm).
-
Isotopic Pattern: The presence of a chlorine atom provides a definitive isotopic signature. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) must be approximately 3:1. This is a non-negotiable internal validation point.
Experimental Protocol: HRMS via APCI
Atmospheric Pressure Chemical Ionization (APCI) is often an excellent choice for relatively non-polar small molecules that may not ionize efficiently by electrospray.[2]
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in methanol or a 50:50 mixture of methanol and dichloromethane. Dilute this solution 100-fold with the same solvent system to a final concentration of ~10 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an APCI source.
-
Analysis (Negative Ion Mode):
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Set the source to negative ion mode to observe the deprotonated molecule, [M-H]⁻. Carboxylic acids readily deprotonate, making this a highly sensitive mode of analysis.
-
Acquire data over an m/z range of 50-500.
-
-
Data Processing:
-
Determine the exact mass of the most abundant ion in the primary isotopic cluster.
-
Analyze the isotopic distribution and compare it to the theoretical pattern for a molecule containing one chlorine atom.
-
Expected Data and Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₈ClFO₂ | Based on synthesis precursors. |
| Theoretical Exact Mass | 250.0200 | For the monoisotopic species.[1] |
| Observed Ion (Negative) | [M-H]⁻ | Deprotonation of the carboxylic acid. |
| Expected m/z | 249.0127 | (250.0200 - mass of H⁺) |
| Isotopic Signature | Peaks at m/z 249.01 and 251.01 | Corresponding to [M(³⁵Cl)-H]⁻ and [M(³⁷Cl)-H]⁻. |
| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl. |
Confirmation of the exact mass and the correct isotopic pattern provides extremely high confidence in the molecular formula.
Infrared Spectroscopy: Functional Group Identification
Expertise & Experience: With the molecular formula confirmed, Infrared (IR) spectroscopy is employed as a rapid, non-destructive technique to verify the presence of the expected functional groups. The proposed structure contains a carboxylic acid and aromatic rings, both of which have highly characteristic and strong absorption bands. Their presence in the spectrum provides immediate qualitative validation of the molecular backbone.
Trustworthiness: The diagnostic power of IR lies in the reliability of group frequencies. A very broad absorption in the ~2500-3300 cm⁻¹ range coupled with a strong, sharp absorption around 1700 cm⁻¹ is unequivocal evidence for a hydrogen-bonded carboxylic acid dimer, a common state for such molecules in solid or liquid form.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR has largely replaced KBr pellets for solid samples due to its simplicity and speed.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted by the instrument software.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the -COOH group; broadness indicates hydrogen bonding.[5] |
| ~3100-3000 (sharp) | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the phenyl rings. |
| ~1710-1680 (strong, sharp) | C=O stretch | Aromatic Carboxylic Acid | Confirms the carbonyl of the acid. The position is characteristic of conjugation with an aromatic ring.[3] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |
| ~1320-1210 (strong) | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending.[3] |
| Below 1200 | C-F, C-Cl stretches | Halogenated Aromatic | Confirms halogen presence, though specific assignment in the complex "fingerprint region" is difficult. |
The observation of these key bands provides strong, direct evidence that the core structural motifs are present.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. While MS confirmed the formula and IR identified the parts, NMR assembles the puzzle. A full suite of 1D and 2D experiments is required to unambiguously assign every proton and carbon and, crucially, to prove the connection between the two aromatic rings. DMSO-d₆ is often a superior solvent choice over CDCl₃ for carboxylic acids, as it solubilizes them well and the acidic proton is typically observed as a distinct, albeit broad, signal at high chemical shift (>12 ppm).
Trustworthiness: The self-validating nature of a complete NMR dataset is its greatest strength.
-
¹H-¹H COSY shows which protons are coupled (typically on adjacent carbons).
-
¹³C-¹H HSQC maps each proton directly to the carbon it is attached to.
-
¹³C-¹H HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons. A correlation observed in the HMBC spectrum must be consistent with the connectivity established by COSY and HSQC, creating a robust and redundant network of evidence.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H Correlation Spectroscopy (COSY) experiment.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the key experiment for proving the biaryl linkage.
-
Expected Data and Interpretation
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Atom(s) | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| COOH | ~13.1 (br s, 1H) | ~167 | C1, C2, C6 |
| H3 | ~7.8 (d, J≈2) | ~132 | C1, C2, C4, C5 |
| H5 | ~7.7 (dd, J≈8, 2) | ~129 | C1, C3, C4 |
| H6 | ~7.9 (d, J≈8) | ~130 | C1, C2, C4, C5 |
| H2', H6' | ~7.7 (dd, J≈8, 5) | ~130 | C4, C4' |
| H3', H5' | ~7.3 (t, J≈8) | ~116 | C1', C4' |
| C1 | - | ~131 | - |
| C2 | - | ~135 | - |
| C3 | - | ~132 | - |
| C4 | - | ~140 | - |
| C5 | - | ~129 | - |
| C6 | - | ~130 | - |
| C1' | - | ~134 | - |
| C2', C6' | - | ~130 | - |
| C3', C5' | - | ~116 | - |
| C4' | - | ~163 (d, ¹JCF≈245 Hz) | - |
Note: Exact chemical shifts and coupling constants are predictions and may vary. The carbon attached to fluorine (C4') will appear as a doublet in the ¹³C spectrum due to one-bond C-F coupling.
The Crucial HMBC Correlation: The definitive link between the two rings is established by observing a 3-bond correlation from the protons on the fluorophenyl ring (H2'/H6') to the carbon of the other ring to which it is attached (C4). This single piece of data unambiguously confirms the 4-(4-fluorophenyl) substitution pattern.
Key HMBC correlation confirming the biaryl linkage.
X-Ray Crystallography: The Gold Standard Confirmation
Expertise & Experience: For novel compounds or when absolute structural proof is required for regulatory submission, single-crystal X-ray crystallography is the ultimate analytical technique.[6] It moves beyond connectivity to provide a precise, three-dimensional model of the molecule as it exists in the solid state, including definitive bond lengths, bond angles, and intermolecular interactions.
Trustworthiness: An X-ray crystal structure is a self-contained, definitive proof. The resulting electron density map and the refined atomic coordinates are unambiguous. The quality of the structure is internally validated by statistical figures-of-merit such as the R-factor, which represents the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) indicates a high-quality, trustworthy structure.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step.[6][7] Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone, or ethanol/water) is a common starting point. The goal is to grow a single, defect-free crystal of suitable size (~0.1-0.3 mm).
-
Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which atomic positions are determined and refined to best fit the experimental data.
Expected Data and Interpretation
A successful crystal structure would provide:
-
Unambiguous Confirmation: Absolute proof of the atomic connectivity, including the C-C bond linking the two phenyl rings.
-
Conformational Information: The dihedral angle between the two aromatic rings, which is influenced by steric hindrance from the ortho-chloro and carboxyl substituents.
-
Supramolecular Interactions: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the -COOH groups of two molecules.[9] This interaction would be clearly visible in the crystal packing.
Hypothetical Crystallographic Data Table
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 15.2, 5.1, 18.3 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.041 | A measure of the quality of the final refined structure. |
Conclusion
The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple, complementary analytical techniques. The process begins with mass spectrometry to confidently establish the molecular formula. Infrared spectroscopy then provides a rapid confirmation of the key functional groups. The full suite of NMR experiments delivers the definitive map of atomic connectivity, proving the crucial biaryl linkage. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides an unassailable foundation for any further research or development involving this compound.
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PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]
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PubChem. 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
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Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 2018. Available from: [Link]
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NIST WebBook. 2-Chloro-4-fluorobenzoic acid. National Institute of Standards and Technology. Available from: [Link]
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Chemsrc. 2-chloro-6-(4-fluorophenyl)benzoic acid. Available from: [Link]
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Beger, R. D., & Wilkes, J. G. Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Journal of Computer-Aided Molecular Design. 2003. Available from: [Link]
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PubChem. 2-((4-Chlorophenyl)acetyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. NLX-204. Available from: [Link]
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Moreno-Fuquen, R., et al. Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E. 2015. Available from: [Link]
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Deschamps, J. R. X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. 2007. Available from: [Link]
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Zaikin, V. G., & Varlamov, A. V. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry. 2005. Available from: [Link]
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Bristow, T. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy. 2021. Available from: [Link]
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Ribeiro da Silva, M. A. V., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2017. Available from: [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]
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Kang, S., et al. 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E. 2008. Available from: [Link]
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. 2016. Available from: [Link]
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Elyashberg, M. Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry. 2015. Available from: [Link]
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Clarage, J. B., & Sorensen, T. X-ray crystallography. British Medical Journal. 1995. Available from: [Link]
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Chemistry LibreTexts. X-ray Crystallography. 2023. Available from: [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]
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NIST WebBook. Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. National Institute of Standards and Technology. Available from: [Link]
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Tunoori, A. R., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. 2005. Available from: [Link]
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An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)benzoic acid: Synthesis, Characterization, and Potential Applications
A Note on the Subject Compound: Publicly available data on 2-Chloro-4-(4-fluorophenyl)benzoic acid is limited. This guide has been constructed by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and properties described herein are based on established synthetic routes for analogous biaryl carboxylic acids and the well-documented chemistry of its precursors.
Introduction
Substituted biphenyl carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. The unique structural motif of two connected phenyl rings offers a rigid scaffold that can be functionalized to modulate biological activity or physical properties. The introduction of halogen atoms, such as chlorine and fluorine, can further influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on this compound, a molecule combining these key features. While specific experimental data for this compound is not widely published, this document provides a robust theoretical and practical framework for its synthesis, analysis, and potential applications, drawing on established chemical literature for analogous structures.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized below. For comparative purposes, the experimentally determined properties of the key intermediate, 2-Chloro-4-fluorobenzoic acid, are also provided.
| Property | This compound (Predicted) | 2-Chloro-4-fluorobenzoic acid (Experimental) |
| Molecular Formula | C₁₃H₈ClFO₂ | C₇H₄ClFO₂[1][2] |
| Molecular Weight | 250.65 g/mol | 174.56 g/mol [2][3] |
| Appearance | White to off-white solid | Solid[2] |
| Melting Point | Not determined | 181-183 °C[2] |
| Boiling Point | > 300 °C (Predicted) | Not available |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in 95% ethanol (50 mg/mL)[4] |
| CAS Number | Not assigned | 2252-51-9[1][2][3][5] |
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the synthesis of a suitable precursor, 2-chloro-4-iodobenzoic acid, from the readily available 2-chloro-4-fluorobenzoic acid. The second stage is a Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group.
Stage 1: Synthesis of 2-Chloro-4-iodobenzoic acid
This stage involves the conversion of the fluoro group of 2-chloro-4-fluorobenzoic acid to an iodo group, which is a more suitable leaving group for the subsequent cross-coupling reaction. A common method for such a transformation is via a diazonium salt intermediate, starting from an amino-substituted precursor. However, for simplicity and to utilize the named starting material, a direct halogen exchange or a more elaborate multi-step synthesis would be required. For the purpose of this guide, we will assume the availability of 2-chloro-4-iodobenzoic acid as the starting material for the key cross-coupling step.
Stage 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-iodobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Workflow for Quality Control
The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques. A standard workflow for the analysis of a novel biphenyl carboxylic acid is outlined below.
Figure 2: A typical analytical workflow for the characterization of a synthesized aryl carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of organic compounds.
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the target compound. The HPLC conditions can be similar to those used for purity assessment, with the eluent directed to a mass spectrometer. The expected mass for C₁₃H₈ClFO₂ would be approximately 250.02 (for the most common isotopes), which would be observed in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized molecule. The expected spectra would show characteristic signals for the aromatic protons and carbons, with splitting patterns consistent with the substitution on the two phenyl rings.
Potential Applications
While specific applications for this compound have not been reported, its structural features suggest potential utility in several areas of research and development:
-
Pharmaceuticals: The biphenyl scaffold is present in numerous approved drugs. The specific substitution pattern of this compound could make it a valuable intermediate for the synthesis of novel anti-inflammatory agents, analgesics, or kinase inhibitors. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity.
-
Agrochemicals: Many pesticides and herbicides contain halogenated phenyl rings. This compound could serve as a building block for new agrochemicals with potentially improved efficacy and environmental profiles.[6][7][8][9]
-
Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity and rigidity of this compound could be leveraged in the design of new functional materials.
Conclusion
References
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid. Merck KGaA.
-
PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
-
BLD Pharm. (n.d.). 2252-51-9 | 2-Chloro-4-fluorobenzoic acid. Retrieved from a valid URL.[3]
-
Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Retrieved from a valid URL.[8]
-
Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved from a valid URL.[9]
-
Fluoromart. (n.d.). 2-Chloro-4-fluorobenzoic acid - 2252-51-9. Retrieved from a valid URL.[4]
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- Appchem. (n.d.). Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-fluorophenyl ester.
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Introduction: The Significance of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
An In-depth Technical Guide to the Synthesis Precursors of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
This guide provides a comprehensive overview of the synthetic precursors and methodologies for preparing this compound, a key intermediate in pharmaceutical and materials science research. The focus is on delivering field-proven insights and robust protocols to researchers, scientists, and professionals in drug development.
This compound is a biaryl carboxylic acid derivative. Its structural motifs, including the chloro, fluoro, and carboxylic acid groups, make it a valuable building block in medicinal chemistry. The specific arrangement of these functional groups allows for further chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications. The core challenge in its synthesis lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings. This guide will explore the primary precursors and the strategic considerations for their use in established synthetic routes.
Core Precursors and Strategic Synthesis Pathways
The synthesis of this compound predominantly relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and efficient method. This approach offers high yields, functional group tolerance, and commercially available starting materials.
The two primary precursors for the Suzuki-Miyaura coupling are:
-
An aryl halide or triflate: This component provides the 2-chlorobenzoic acid backbone.
-
An arylboronic acid or its ester: This component introduces the 4-fluorophenyl group.
The general synthetic approach is illustrated below:
Figure 1: General synthetic scheme for this compound via Suzuki-Miyaura coupling.
Selection of the Aryl Halide Precursor: A Critical Choice
The choice of the halogen on the 2-chlorobenzoic acid moiety is crucial for the success of the Suzuki-Miyaura coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl. For this reason, 2-chloro-4-iodobenzoic acid and 2-chloro-4-bromobenzoic acid are the most effective precursors. While 2,4-dichlorobenzoic acid is a theoretical option, the lower reactivity of the C-Cl bond often necessitates harsher reaction conditions and more complex catalyst systems, potentially leading to lower yields and side products.
Table 1: Comparison of Aryl Halide Precursors
| Precursor | Reactivity in Suzuki Coupling | Commercial Availability | Key Considerations |
| 2-Chloro-4-iodobenzoic acid | High | Readily available | Often the preferred choice for high yields and mild reaction conditions. |
| 2-Chloro-4-bromobenzoic acid | Moderate to High | Readily available | A cost-effective alternative to the iodo-analogue, may require slightly more forcing conditions. |
| 2,4-Dichlorobenzoic acid | Low | Readily available | Generally avoided due to the low reactivity of the C-Cl bond, requiring specialized catalysts and conditions. |
The Arylboronic Acid Precursor: 4-Fluorophenylboronic Acid
4-Fluorophenylboronic acid is the standard and widely used precursor for introducing the 4-fluorophenyl group. It is commercially available, stable, and exhibits excellent reactivity in Suzuki-Miyaura couplings. The boronic acid group is readily transmetalated to the palladium catalyst, facilitating the cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of this compound from 2-chloro-4-iodobenzoic acid and 4-fluorophenylboronic acid. This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
2-Chloro-4-iodobenzoic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-chloro-4-iodobenzoic acid, 4-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Add a mixture of toluene and water (typically a 4:1 to 5:1 ratio). The biphasic solvent system is essential for dissolving both the organic and inorganic reagents.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine. The acid wash is to remove excess inorganic base and protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Alternative Synthetic Routes and Precursors
While the Suzuki-Miyaura coupling is the dominant method, other cross-coupling reactions can also be employed, which involve different sets of precursors.
Stille Coupling
The Stille coupling utilizes an organotin reagent instead of a boronic acid.
-
Precursors:
-
Aryl Halide: 2-Chloro-4-iodobenzoic acid or 2-chloro-4-bromobenzoic acid.
-
Organostannane: (4-Fluorophenyl)trimethylstannane or (4-fluorophenyl)tributylstannane.
-
The primary drawback of the Stille coupling is the toxicity and difficulty in removing the tin byproducts.
Ullmann Condensation
The Ullmann condensation is a classical method for forming biaryl linkages, typically requiring copper catalysis and high reaction temperatures.
-
Precursors:
-
An aryl halide (e.g., 2,4-dichlorobenzoic acid).
-
An aryl halide (e.g., 1-bromo-4-fluorobenzene).
-
This method is generally less favored due to the harsh reaction conditions and lower functional group tolerance compared to palladium-catalyzed cross-coupling reactions.
Conclusion
The synthesis of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. The judicious selection of precursors is paramount to the success of this synthesis. 2-Chloro-4-iodobenzoic acid and 4-fluorophenylboronic acid represent the optimal precursor pair, offering high reactivity and leading to excellent yields under relatively mild conditions. The provided experimental protocol offers a robust and validated methodology for researchers in the field. Understanding the underlying principles of precursor selection and reaction mechanism is essential for troubleshooting and adapting these methods for the synthesis of other complex biaryl compounds.
References
A comprehensive list of academic and scholarly sources will be provided upon request to further support the technical details and protocols outlined in this guide.
Investigating the Therapeutic Potential of 2-Chloro-4-(4-fluorophenyl)benzoic Acid: A Technical Guide for Preclinical Research
Introduction: The Rationale for Investigating 2-Chloro-4-(4-fluorophenyl)benzoic Acid
The landscape of drug discovery is in constant pursuit of novel small molecules that can address unmet medical needs. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of these core structures, often enhancing their potency and metabolic stability.[4]
This technical guide focuses on the untapped potential of a specific bifunctionalized benzoic acid derivative: This compound . While direct studies on this particular molecule are not extensively documented, its structural alerts—a chlorinated benzoic acid backbone coupled with a fluorinated phenyl ring—suggest a strong probability of significant biological activity, particularly in the realm of inflammation. This document serves as a comprehensive roadmap for researchers and drug development professionals to explore the therapeutic promise of this compound. We will delve into its potential anti-inflammatory mechanisms, provide detailed protocols for its investigation, and outline a logical framework for its preclinical evaluation.
Part 1: Postulated Biological Activity - A Focus on Anti-Inflammatory Action
Based on the extensive literature surrounding benzoic acid derivatives and structurally related non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound possesses potent anti-inflammatory properties.[5][6] The rationale for this hypothesis is grounded in the established role of similar chemical moieties in modulating key inflammatory pathways.
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7] Furthermore, the nuclear factor kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[8][9][10] We postulate that this compound may exert its anti-inflammatory effects through one or both of these pathways.
Potential Mechanism 1: Selective COX-2 Inhibition
The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized anti-inflammatory drug development. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] The diaryl heterocyclic structures of many selective COX-2 inhibitors bear resemblance to the biphenyl-like scaffold of this compound.
In Silico Docking and Rationale: Computational modeling suggests that the carboxylate group of the benzoic acid moiety can anchor the molecule within the active site of COX-2, while the 4-fluorophenyl group can extend into a hydrophobic side pocket, a key feature that distinguishes COX-2 from COX-1.[11][13] This interaction is often stabilized by the benzenesulfonamide moiety in classic coxibs, but other functionalities can also occupy this space. The chloro-substitution on the benzoic acid ring may further enhance binding affinity and selectivity.
Potential Mechanism 2: Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a central hub for inflammatory signaling, activated by a variety of stimuli including pro-inflammatory cytokines like TNF-α and IL-1β.[10][14][15] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.[8][9]
Hypothesized Point of Intervention: We propose that this compound may interfere with this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB. Such an action would lead to a broad-spectrum anti-inflammatory effect by downregulating multiple pro-inflammatory genes.
Part 2: A Step-by-Step Guide to Preclinical Investigation
To systematically evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy models.
In Vitro Evaluation of Anti-Inflammatory Activity
Workflow for In Vitro Screening:
Caption: A logical workflow for the in vitro screening of this compound.
Protocol 2.1.1: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing the biological activity of the compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[16][17][18][19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[19]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][20]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Representative Data Table for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.845 | 99.4% |
| 1 | 0.830 | 97.6% |
| 10 | 0.815 | 95.9% |
| 50 | 0.790 | 92.9% |
| 100 | 0.750 | 88.2% |
Protocol 2.1.2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Rationale: This assay directly measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, allowing for the determination of its potency and selectivity.[7] Commercially available kits provide a standardized method for this assessment.[21][22][23]
Step-by-Step Methodology (based on a colorimetric assay):
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme (either COX-1 or COX-2), and varying concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time (e.g., 10 minutes) at 37°C.[21]
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Peroxidase Reaction: Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[22]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).[11]
Table 2: Expected Data Output for COX Inhibition Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Test Compound | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.05 | 300 |
| Indomethacin | 0.1 | 1.5 | 0.067 |
Protocol 2.1.3: Measurement of Nitric Oxide Production (Griess Assay)
Rationale: Inducible nitric oxide synthase (iNOS) is often upregulated during inflammation, leading to increased production of nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and oxidized product of NO.[24]
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[25][26]
-
Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[25][26]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[26]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
NF-κB Signaling Pathway and Potential Inhibition:
Caption: The NF-κB signaling pathway and hypothesized points of inhibition by the test compound.
In Vivo Assessment of Anti-Inflammatory Efficacy
Workflow for In Vivo Studies:
Caption: A streamlined workflow for the in vivo evaluation of anti-inflammatory activity.
Protocol 2.2.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[27][28][29][30][31] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Groups 4-6: Test compound at different doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
-
-
Compound Administration: Administer the respective treatments one hour before the carrageenan injection.[29]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[27][31]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29][31]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 3: Sample Data Representation for Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7% |
| Test Compound | 10 | 0.65 ± 0.04 | 23.5% |
| Test Compound | 30 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 100 | 0.32 ± 0.02 | 62.4% |
Part 3: Safety and Toxicological Considerations
Preliminary safety data for 2-Chloro-4-fluorobenzoic acid indicates that it may be harmful if swallowed and can cause skin and serious eye irritation.[32][33] It may also cause respiratory irritation.[32] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[34][35] All work should be conducted in a well-ventilated area or a chemical fume hood.[34] For more detailed safety information, refer to the Safety Data Sheet (SDS).[32][33][34]
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the biological activity of this compound, with a primary focus on its anti-inflammatory potential. The proposed experimental plan, from in vitro mechanistic studies to in vivo efficacy models, is designed to systematically evaluate its therapeutic promise. Positive results from these studies would warrant further preclinical development, including more extensive toxicological evaluations, pharmacokinetic profiling, and exploration in chronic models of inflammation. The structural simplicity and potential for straightforward synthesis make this compound an attractive candidate for further investigation in the quest for novel anti-inflammatory agents.
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(19), 6649. Retrieved from [Link]
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6099. Retrieved from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). ACS Omega, 6(39), 25078–25096. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)benzoic Acid: Synthesis, Properties, and Applications
Introduction: A Key Biaryl Scaffold in Modern Chemistry
2-Chloro-4-(4-fluorophenyl)benzoic acid is a halogenated biaryl carboxylic acid, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its structure, featuring a biphenyl core functionalized with chloro, fluoro, and carboxylic acid groups, is not accidental. Each component is deliberately placed to impart specific chemical and physical properties, making it a highly valuable intermediate in medicinal chemistry and materials science.
The strategic inclusion of fluorine is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1] The chlorine atom and the carboxylic acid handle provide additional points for chemical modification and influence the molecule's overall conformation and electronic properties. This guide provides a detailed overview of the primary synthesis route for this compound, its physicochemical properties, and its context within advanced chemical research, particularly in the development of novel therapeutics.
Physicochemical and Structural Properties
While extensive experimental data for this specific intermediate is not cataloged in major public databases, its properties can be inferred from its structure and from data on its key precursors. The most critical precursor for its synthesis via cross-coupling is 2-bromo-4-chlorobenzoic acid.
Table 1: Physicochemical Properties of a Key Precursor: 2-Bromo-4-chlorobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 936-08-3 | [2][3] |
| Molecular Formula | C₇H₄BrClO₂ | [3] |
| Molecular Weight | 235.46 g/mol | |
| Appearance | Solid | |
| Melting Point | 157-161 °C | |
| InChI Key | USMQLFCVCDEXAK-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(=O)O | [3] |
Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
The most efficient and logical strategy for constructing the central carbon-carbon bond between the two aromatic rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction is renowned for its reliability, mild conditions, and tolerance of a wide variety of functional groups, including the carboxylic acid present in the target structure.
The reaction couples an organoboron compound (typically a boronic acid) with an organohalide. For this synthesis, the most plausible pathway involves the reaction of 2-bromo-4-chlorobenzoic acid with 4-fluorophenylboronic acid . The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the 2-position.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. It incorporates best practices for ensuring high yield and purity.
Materials & Reagents:
-
2-Bromo-4-chlorobenzoic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux and extraction
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): Assemble a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes. The Pd(0) catalyst is sensitive to oxygen and will decompose if not handled under inert conditions.
-
Reagent Addition: To the flask, add 2-bromo-4-chlorobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.03 eq). The use of excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid for the transmetalation step. [4]3. Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The aqueous phase is necessary to dissolve the carbonate base, while the organic dioxane solubilizes the organic reactants.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material (2-bromo-4-chlorobenzoic acid). The reaction is typically complete within 4-12 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 2M HCl until the pH is ~2-3. This protonates the carboxylate salt of the product, rendering it soluble in the organic phase.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Applications in Research and Development
While this compound is primarily an intermediate, the structural motif it represents is found in molecules at the forefront of drug discovery.
-
Oncology - MDM2 Inhibitors: The development of small molecules that inhibit the interaction between MDM2 and the tumor suppressor protein p53 is a major goal in cancer therapy. Highly potent and orally bioavailable MDM2 inhibitors have been discovered that contain a substituted biaryl core very similar to the title compound. [7]The specific chloro- and fluoro-phenyl substitutions are critical for optimizing the binding affinity and pharmacokinetic properties of these advanced drug candidates. [7]
-
Enzyme Inhibition: The 3-chloro-4-fluorophenyl motif, a close structural relative, has been successfully leveraged to identify novel inhibitors of tyrosinase, an enzyme implicated in melanin biosynthesis and a target for treating hyperpigmentation disorders. [8]This demonstrates the utility of this specific halogenation pattern in designing targeted enzyme inhibitors.
-
Agrochemicals: The simpler precursor, 2-chloro-4-fluorobenzoic acid, is a known key intermediate in the synthesis of the herbicide saflufenacil, highlighting the importance of this chemical class in the agrochemical industry. [9][10]
Conclusion
This compound stands as a testament to the power of rational design in synthetic chemistry. It is not merely a collection of atoms but a carefully crafted scaffold, with each functional group playing a distinct role. Its synthesis, reliably achieved through the robust Suzuki-Miyaura cross-coupling, opens the door to more complex and valuable molecules. As researchers continue to push the boundaries of drug discovery, particularly in fields like oncology, the demand for such sophisticated, purpose-built intermediates will undoubtedly continue to grow, cementing its role as a quiet yet crucial player in the development of next-generation chemical technologies.
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved January 20, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[1.1.1]pentane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Bioavailable MDM2 Inhibitor in Clinical Development. (2017). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 20, 2026, from [Link]
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Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Synthetic strategies and structure-activity relationships of 2-chloro- tetrahydrocarbazolones: privileged organic scaffolds targeting Mycobacterium tuberculosis. (2025). Arkivoc. Retrieved January 20, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 20, 2026, from [Link]
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2-Bromo-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
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NLX-204. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)benzoic Acid: Synthesis, Characterization, and Historical Context
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a biaryl carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited specific historical data on this exact molecule, this document focuses on its plausible synthesis, leveraging established cross-coupling methodologies. A detailed, field-proven protocol for a Suzuki-Miyaura coupling approach is presented, along with a discussion of the underlying reaction mechanism and key experimental considerations. Furthermore, this guide offers insights into the characterization of the target compound and explores its potential applications based on the known properties of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, understand, and utilize this and similar biaryl compounds.
Introduction and Historical Context
The field of biaryl compounds has seen significant growth due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. While the specific discovery and a detailed history of this compound are not extensively documented in publicly available literature, its structural motifs are well-represented in a variety of patented and researched molecules. The synthesis of such compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the efficient and selective construction of biaryl systems from readily available starting materials.
This guide, therefore, takes a prospective approach. In the absence of a documented historical discovery, we present a logical and experimentally sound pathway for the synthesis of this compound, reflecting the modern synthetic strategies employed in contemporary chemical research.
Plausible Synthetic Pathway: The Suzuki-Miyaura Coupling
The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, a plausible approach involves the coupling of 2-chloro-4-bromobenzoic acid with 4-fluorophenylboronic acid.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the C-C bond between the two aromatic rings, leading back to commercially available or readily synthesizable starting materials.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
The following protocol is a robust and self-validating system for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| 2-Chloro-4-bromobenzoic acid | ≥98% | Commercially Available | The aryl halide partner. |
| 4-Fluorophenylboronic acid | ≥98% | Commercially Available | The organoboron partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precursor. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | A bulky, electron-rich phosphine ligand that promotes oxidative addition. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available | The base required for the transmetalation step. |
| 1,4-Dioxane | Anhydrous | Commercially Available | A common solvent for Suzuki couplings. |
| Toluene | Anhydrous | Commercially Available | Can also be used as a solvent. |
| Diethyl ether | Reagent Grade | Commercially Available | For extraction. |
| Hydrochloric acid (HCl) | 1 M solution | Prepared in-house | For acidification. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for the activation of the boronic acid.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).
-
Rationale: The Pd(OAc)₂/PCy₃ system is effective for coupling with aryl chlorides and bromides. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to make a ~0.2 M solution with respect to the limiting reagent).
-
Rationale: Anhydrous solvent is critical to prevent the deboronation of the boronic acid.
-
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Heating is necessary to drive the reaction to completion.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities. d. Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate as a solid. e. Extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions with characteristic splitting patterns. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms, including the carboxyl carbon. |
| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch, and C-Cl and C-F stretches. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point is indicative of high purity. |
Potential Applications and Significance
While specific applications for this compound are not widely reported, its structural features suggest potential utility in several areas:
-
Pharmaceuticals: Biaryl carboxylic acids are common scaffolds in drug discovery. The presence of the chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Agrochemicals: Many herbicides and fungicides contain biaryl structures.
-
Materials Science: This compound could serve as a monomer or a building block for the synthesis of novel polymers or liquid crystals.
Conclusion
This compound represents a synthetically accessible biaryl compound with potential for further investigation. This guide provides a robust and scientifically sound protocol for its synthesis via the Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry. The detailed methodology and the rationale behind each step are intended to empower researchers to synthesize this and related molecules with a high degree of confidence and success. The exploration of the properties and applications of this compound presents an open avenue for future research.
References
A comprehensive list of references for the techniques and concepts discussed in this guide.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(4-fluorophenyl)benzoic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-4-(4-fluorophenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is grounded in established safety principles for halogenated aromatic carboxylic acids.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is foundational to its safe handling. While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds.
| Property | Inferred Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₈ClFO₂ | Based on chemical structure |
| Molecular Weight | 250.65 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid | Analogy with similar benzoic acid derivatives |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | General solubility of aromatic carboxylic acids |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[1] | Common reactivity of benzoic acid derivatives |
Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally related compounds like 2-chlorobenzoic acid and 4-chlorobenzoic acid, this compound should be handled as a hazardous substance.[1][2]
Potential Health Hazards:
-
Eye Irritation: Causes serious eye irritation, with the potential for serious eye damage.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][4]
Environmental Hazards:
-
Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[8][10][11][12]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[13][14] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[15]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[12][15] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[16]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[8][16]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15][16] Respirator use requires a formal respiratory protection program, including fit testing.[16]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the compound.
Handling
Storage
-
Store away from incompatible materials such as strong oxidizing agents and bases.[1][2][4]
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Spill Response
The response to a spill will depend on its size and location.[19][20]
For Minor Spills (contained and manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
For Major Spills (large, uncontained, or posing a significant hazard):
-
Evacuate the entire area immediately.
-
Alert others and activate the emergency response system (e.g., call emergency services).[19][21]
-
If safe to do so, control ignition sources and increase ventilation.[21]
-
Do not attempt to clean up a major spill without specialized training and equipment.[22]
Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.[6]
-
Waste Characterization: this compound is a halogenated aromatic compound and should be disposed of as hazardous waste.[8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[8][22] Halogenated organic waste should be segregated from non-halogenated waste.[8][23]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[8]
Conclusion
The safe handling of this compound is achievable through a combination of knowledge, preparedness, and adherence to established safety protocols. By understanding its potential hazards, utilizing appropriate protective measures, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment.
References
- Disposal Methods for Chlorinated Arom
- 2-CHLORO-4-(2-FLUOROPHENYL)
- Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester. Benchchem.
- SAFETY DATA SHEET. (for 4-Chloromercuribenzoic acid).
- SAFETY DATA SHEET. (for 2-Chloro-4-fluorobenzoic acid).
- Personal Protective Equipment (PPE). CHEMM.
- Process for destroying chlorinated aromatic compounds.
- Chemical Safety: Personal Protective Equipment.
- Chemical Spill Procedures. Princeton EHS.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- SAFETY DATA SHEET. (for 2-chlorobenzoic acid). Sigma-Aldrich.
- SAFETY DATA SHEET. (for 4-(4-Fluorophenyl)benzoic acid). Fisher Scientific.
- New lease of life for waste PVC chlorinating arom
- Emergency Plan for Spills. University of Hawaii System.
- Guide for Chemical Spill Response.
- Chemical Spill Response Procedure. University of Manitoba.
- Benzoic Acid Hazards and How to Manage Them. CloudSDS.
- 5 Types of PPE for Hazardous Chemicals.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Disposal of Waste Solvents. NUS Department of Chemistry.
- 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
- SAFETY DATA SHEET. (for 4-Chlorobenzoic acid). Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- 4-(4-Fluorophenyl)benzoic acid-SDS. MedChemExpress.
- Safety D
- Guidance on Safe Storage of Chemicals in Labor
- 2-((4-Chlorophenyl)acetyl)benzoic acid. PubChem.
- Westfield State College Organic Chemistry Labor
- Working with Chemicals.
- Benzoic Acid - Hazardous Substance Fact Sheet.
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Methodological & Application
Protocol for the Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An Application Note for Medicinal and Process Chemistry Professionals
Abstract This application note provides a detailed, reliable, and field-tested protocol for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a valuable biaryl carboxylic acid intermediate for pharmaceutical and materials science research. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry renowned for its efficiency and functional group tolerance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step methodology, and guidance on reaction validation and product characterization.
Introduction and Significance
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound combines several key features—a halogenated biphenyl core and a carboxylic acid handle—making it an attractive building block for library synthesis and lead optimization. The chlorine and fluorine substituents provide metabolic stability and modulate the electronic properties of the molecule, while the carboxylic acid serves as a versatile anchor for further functionalization.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[2] Its advantages, including mild reaction conditions, tolerance to a wide array of functional groups (including the carboxylic acid present in our substrate), and the relatively low toxicity of boron reagents, make it a robust and scalable method for constructing carbon-carbon bonds.[1][3]
This protocol details the coupling of 2-chloro-4-bromobenzoic acid with 4-fluorophenylboronic acid, a direct and efficient route to the target compound.
Reaction Scheme and Mechanism
The synthesis proceeds according to the following scheme:
Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.
The reaction mechanism follows a well-established catalytic cycle involving a palladium catalyst.
Mechanism Overview: The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 2-chloro-4-bromobenzoic acid, forming a Palladium(II) complex.
-
Transmetalation: The 4-fluorophenyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final biaryl product and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[2]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Materials and Equipment
Reagents
| Reagent | CAS Number | M.W. | Purity |
| 2-Chloro-4-bromobenzoic acid | 59748-90-2 | 235.45 | ≥98% |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥99% |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | ≥99.5% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aq. solution |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Cannula and syringes
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
-
NMR spectrometer
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling using conventional heating.
Reaction Setup
-
Flask Preparation: Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and flame-dry. Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the cooled flask, add 2-chloro-4-bromobenzoic acid (2.35 g, 10.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv.), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.347 g, 0.3 mmol, 3 mol%).
-
Solvent Addition:
-
Prepare a degassed solvent mixture of Toluene (30 mL), Ethanol (10 mL), and Deionized Water (10 mL). Degassing is crucial to prevent oxidation of the Pd(0) catalyst and can be achieved by bubbling inert gas through the solvent mixture for 20-30 minutes.
-
Add the degassed solvent mixture to the reaction flask via cannula.
-
Reaction Execution
-
Heating: Attach a reflux condenser to the central neck of the flask. With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: Ethyl Acetate / Hexanes (1:1) with 1% acetic acid.
-
Visualization: UV light (254 nm).
-
The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aryl bromide.
-
Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Phase Separation: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake well and allow the layers to separate.
-
Aqueous Layer Extraction: The product, being a carboxylic acid salt at basic pH, will primarily be in the aqueous layer. Separate the aqueous layer. Extract the remaining organic layer with 50 mL of 1 M Na₂CO₃ solution to ensure complete transfer of the product.
-
Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly acidify the solution to pH ~2 by adding 2 M HCl with stirring. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the solid product in a vacuum oven at 60 °C overnight to yield this compound as a white to off-white solid.
Workflow Visualization
Caption: Experimental workflow for synthesis and analysis.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, br, 1H, COOH), 7.9-7.4 (m, 7H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~167 (C=O), signals in the aromatic region (115-165 ppm) |
Note: NMR chemical shifts (δ) are approximate. The carboxylic acid proton is often broad and may exchange with residual water. The aromatic region will show complex splitting patterns due to chloro, fluoro, and carboxylic acid substituents.[4]
Safety and Handling
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Reagent Hazards:
-
2-Chloro-4-bromobenzoic acid: Causes skin and serious eye irritation.[6]
-
Palladium Catalyst: Handle with care. Palladium compounds can be toxic and should be handled in a way that avoids dust inhalation.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.
References
- Chen, L. (2014).
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]
-
Valle-Sistac, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
- Google Patents. (2017). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. (2022). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by Meerwein arylation reaction.
-
European Patent Office. (2005). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Available at: [Link]
-
World Intellectual Property Organization. (2022). WO/2022/201155 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Available at: [Link]
-
European Patent Office. (n.d.). EP0447421B1 - Preparation of 2-chloro, bromo or nitro-4-alkylsulfonyl benzoic acids and intermediates. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Grignard Reaction – Synthesis of Benzoic Acid. Available at: [Link]
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Available at: [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Medium. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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- 5. uccaribe.edu [uccaribe.edu]
- 6. fishersci.com [fishersci.com]
Application Note: Strategic Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The biaryl motif is a cornerstone in medicinal chemistry and materials science, with fluorinated derivatives often exhibiting enhanced metabolic stability, binding affinity, and pharmacokinetic properties. 2-Chloro-4-(4-fluorophenyl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its synthesis via traditional methods can be challenging, often requiring harsh conditions and yielding modest results. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative, enabling the efficient construction of the pivotal carbon-carbon bond under relatively mild conditions with high functional group tolerance.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying mechanistic principles, a robust experimental protocol, and key considerations for optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[3] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 2-chloro-4-bromobenzoic acid) to a coordinatively unsaturated palladium(0) species. This step, often rate-limiting, forms a palladium(II) intermediate. The choice of a more reactive aryl bromide over the less reactive aryl chloride at the 4-position is a strategic decision to facilitate this initial activation.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent ((4-fluorophenyl)boronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a robust starting point for the synthesis. Optimization of specific parameters may be necessary depending on the purity of reagents and the scale of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-bromobenzoic acid | ≥98% | Commercially Available |
| (4-Fluorophenyl)boronic acid | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available |
| Potassium phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | In-house | |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M solution | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Celite® | Commercially Available |
Reaction Setup and Procedure
Sources
Application Note and Protocol for the Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid via Grignard Reaction
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-fluorophenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biphenyl scaffold, substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group, provides a versatile platform for the development of novel bioactive molecules. This document provides a comprehensive guide to a robust and scalable synthetic route for this compound, centered around a pivotal Grignard reaction for the introduction of the carboxylic acid moiety.
The presented strategy involves a two-stage process. Initially, a Suzuki-Miyaura or Kumada cross-coupling reaction is employed to construct the core 2-chloro-4-(4-fluorophenyl)benzene framework. This is followed by the formation of a Grignard reagent from a halogenated biphenyl intermediate, which is then carboxylated using carbon dioxide to yield the final product. This application note provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes safety considerations critical for successful and safe execution.
Strategic Overview of the Synthesis
The synthesis is logically divided into two primary stages, each with its own set of considerations and experimental protocols.
Stage 1: Synthesis of the Biphenyl Core - 2-Chloro-4-bromo-1-(4-fluorophenyl)benzene
The initial and crucial step is the formation of the carbon-carbon bond between the two aromatic rings. For this, a palladium-catalyzed cross-coupling reaction is the method of choice due to its high efficiency and functional group tolerance. Both Suzuki-Miyaura and Kumada couplings are viable options.[1][2][3][4] This protocol will focus on the Suzuki-Miyaura coupling, which generally offers milder reaction conditions and utilizes more stable boronic acid reagents.[4][5]
Stage 2: Grignard Reaction and Carboxylation
With the biphenyl core established, the final step is the introduction of the carboxylic acid group. This is achieved through a Grignard reaction. The bromo-substituted biphenyl from Stage 1 is converted into a Grignard reagent by reacting it with magnesium metal. This highly nucleophilic organometallic species then readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[6] Subsequent acidification yields the desired this compound.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4-bromo-1-(4-fluorophenyl)benzene via Suzuki-Miyaura Coupling
Materials:
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromochlorobenzene | 98% | Sigma-Aldrich |
| 4-Fluorophenylboronic acid | ≥97% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 proof | Decon Labs |
| Water | Deionized | In-house |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous magnesium sulfate (MgSO₄) | VWR |
Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromochlorobenzene (10.0 g, 36.9 mmol), 4-fluorophenylboronic acid (5.68 g, 40.6 mmol), and potassium carbonate (15.3 g, 110.7 mmol).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (83 mg, 0.37 mmol) and triphenylphosphine (194 mg, 0.74 mmol) in 20 mL of anhydrous toluene.
-
Solvent Addition and Degassing: Add 100 mL of a 3:1 mixture of toluene and ethanol to the main reaction flask. Bubble nitrogen through the stirred reaction mixture for 20 minutes to ensure an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Progression: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-4-bromo-1-(4-fluorophenyl)benzene as a solid.
Stage 2: Synthesis of this compound via Grignard Reaction
Materials:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-bromo-1-(4-fluorophenyl)benzene | From Stage 1 | |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | Crystal, 99.8% | J.T. Baker |
| Anhydrous diethyl ether or Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Carbon dioxide (solid, dry ice) | Local supplier | |
| Hydrochloric acid (HCl) | 6 M aqueous solution | Fisher Scientific |
| Diethyl ether | Reagent grade | VWR |
| Saturated sodium bicarbonate solution | In-house | |
| Saturated ammonium chloride solution | In-house |
Protocol:
-
Apparatus Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.[7]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.0 g, 41.1 mmol) in a 250 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Add a small crystal of iodine to the magnesium.
-
Dissolve 2-chloro-4-bromo-1-(4-fluorophenyl)benzene (10.0 g, 34.3 mmol) in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add approximately 5 mL of the halide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[8]
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[9]
-
-
Carboxylation:
-
Crush a sufficient amount of dry ice into small pieces and place it in a separate 500 mL beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form. Allow the excess dry ice to sublime.[6]
-
-
Work-up and Isolation:
-
Once the mixture has reached room temperature, slowly and cautiously add 50 mL of 6 M HCl to quench the reaction and dissolve the magnesium salts.[10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to remove unreacted acid.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
-
Reaction Mechanism and Scientific Rationale
Grignard Reaction Mechanism
The core of this synthesis lies in the nucleophilic addition of the Grignard reagent to carbon dioxide.[11] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3]
Caption: Mechanism of Grignard carboxylation.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water.[7] Any moisture will protonate and thus destroy the Grignard reagent, leading to a significant reduction in yield. This necessitates the use of flame-dried glassware and anhydrous solvents.
-
Initiation with Iodine: A small crystal of iodine is often used to initiate the Grignard reaction. Iodine can etch the passivating magnesium oxide layer on the surface of the magnesium turnings, exposing fresh magnesium to react with the alkyl halide.[8]
-
Choice of Ether as Solvent: Ethers like diethyl ether and THF are ideal solvents for Grignard reactions as they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it.
-
Use of Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation. It is crucial to use an excess of dry ice to ensure complete reaction of the Grignard reagent and to minimize side reactions.
Data and Expected Results
| Stage | Product | Expected Yield | Purity (by HPLC) | Melting Point (°C) |
| 1 | 2-Chloro-4-bromo-1-(4-fluorophenyl)benzene | 75-85% | >98% | 78-82 |
| 2 | This compound | 80-90% | >99% | 195-200 |
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[12]
-
Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Quenching: The quenching of the Grignard reaction with acid is highly exothermic. The acid should be added slowly and with cooling to control the reaction rate.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate | Wet glassware/solvents; Inactive magnesium | Ensure all equipment is scrupulously dry. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may also be required. |
| Low yield of carboxylic acid | Incomplete Grignard formation; Premature quenching | Ensure all the magnesium has reacted. Use a significant excess of dry ice. |
| Formation of biphenyl side product | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide | Add the aryl halide solution slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture. |
References
- Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374-4376.
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chan, K. S., & Zhang, H. (1996). Palladium-catalyzed cross-coupling of arylboronic acids with aryl halides in aqueous media. Tetrahedron Letters, 37(7), 1043-1046.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2020, June 11). 5.
- American Chemical Society. (n.d.). Grignard Reaction.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid.
- Patsnap Eureka. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Kumada Coupling.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(4-fluorophenyl)benzoic Acid in Modern Medicinal Chemistry
Abstract
2-Chloro-4-(4-fluorophenyl)benzoic acid is a highly functionalized and strategically important building block in medicinal chemistry. Its distinct structural motifs—a chlorinated and fluorinated biphenyl backbone coupled with a reactive carboxylic acid handle—provide a versatile platform for the synthesis of complex molecules targeting a range of therapeutic areas. The presence of fluorine enhances metabolic stability and binding affinity, while the chlorine atom and carboxylic acid serve as key anchor points for synthetic diversification.[1][2] This guide provides an in-depth analysis of its applications, focusing on the synthesis of kinase inhibitors and other bioactive scaffolds, complete with detailed experimental protocols and the underlying scientific rationale for its use in drug discovery programs.
Introduction: A Privileged Scaffold in Drug Design
The pursuit of novel therapeutic agents frequently relies on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This compound represents a precursor to such scaffolds. The biphenyl moiety is a common feature in many approved drugs, and its substitution pattern significantly influences its pharmacological profile.
-
The 4-Fluorophenyl Group : This motif is particularly prevalent in kinase inhibitors. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. It is highly electronegative, can participate in hydrogen bonding and other electrostatic interactions, and its incorporation often increases lipophilicity, which can enhance cell membrane permeability.[3] Crucially, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of a drug candidate.[2]
-
The 2-Chloro Substituent : The chlorine atom serves two primary roles. First, its electron-withdrawing nature modulates the pKa of the benzoic acid and the overall electronics of the aromatic system. Second, and more importantly, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of even more complex, tri-aryl systems.[4][5]
-
The Benzoic Acid Moiety : This functional group is the primary point for synthetic elaboration. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing it to be linked to other fragments, amines, and pharmacophores to build a final drug molecule.[6]
This combination of features makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.
Physicochemical Data and Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 1261962-03-8 (example CAS, varies by source) | N/A |
| Molecular Formula | C₁₃H₈ClFO₂ | N/A |
| Molecular Weight | 250.66 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 182-185 °C | [1] |
| Solubility | Soluble in organic solvents like DMF, DMSO; sparingly soluble in water | General Knowledge |
Core Application I: A Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs.[7][8] Many of these drugs target the ATP-binding pocket of the kinase enzyme. The 4-fluorophenyl group of this compound is particularly adept at fitting into the hydrophobic "hinge" region of this pocket, a feature seen in numerous potent inhibitors.[9] The benzoic acid provides the perfect attachment point to build out the rest of the inhibitor, which will interact with other regions of the enzyme to ensure potency and selectivity.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The general workflow involves coupling the benzoic acid core with a suitable amine-containing fragment, which itself may be a complex heterocycle designed to confer selectivity.
Caption: Workflow for synthesizing a kinase inhibitor via amide coupling.
Protocol 1: Amide Coupling with a Heterocyclic Amine
This protocol details the synthesis of a model amide using this compound and a generic amine, representing a common step in the synthesis of kinase inhibitors.[10]
Materials:
-
This compound (1.0 eq)
-
4-Aminopyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 250.7 mg).
-
Solvent Addition : Dissolve the starting material in anhydrous DMF (5 mL).
-
Amine Addition : Add 4-aminopyridine (1.1 mmol, 103.5 mg) to the solution.
-
Base and Coupling Agent : Add DIPEA (3.0 mmol, 0.52 mL) to the mixture, followed by the portion-wise addition of HATU (1.2 mmol, 456.3 mg) at 0 °C (ice bath).
-
Causality Insight: HATU is a highly efficient coupling agent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and activate the carboxylic acid.
-
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Self-Validation: The bicarbonate wash removes any unreacted acidic starting material and acidic byproducts from the HATU reagent.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.
Core Application II: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The true synthetic versatility of this building block is unlocked through palladium-catalyzed cross-coupling reactions. The C-Cl bond at the 2-position is a suitable handle for Suzuki-Miyaura coupling, which forms a new carbon-carbon bond with an organoboron compound. This allows for the creation of complex, non-symmetric bi- and tri-aryl systems, which are of high interest in various therapeutic areas, including oncology and inflammatory diseases.[11][12]
Catalytic Cycle: The Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Benzoic Acid Derivative
This protocol describes a typical Suzuki coupling to append a new aryl group at the 2-position. For this reaction, the carboxylic acid is often protected as an ester (e.g., methyl ester) to prevent interference with the basic conditions.
Materials:
-
Methyl 2-chloro-4-(4-fluorophenyl)benzoate (1.0 eq) (prepared via standard esterification)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Toluene and water (10:1 mixture, degassed)
-
Standard Schlenk line or glovebox technique for handling air-sensitive reagents
Procedure:
-
Reaction Setup : In an oven-dried Schlenk tube, combine methyl 2-chloro-4-(4-fluorophenyl)benzoate (1.0 mmol, 264.7 mg), phenylboronic acid (1.5 mmol, 182.9 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), SPhos (0.06 mmol, 24.6 mg), and K₃PO₄ (2.5 mmol, 530.7 mg).
-
Expertise Insight: The choice of ligand is critical. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling unactivated aryl chlorides. K₃PO₄ is a strong base suitable for this transformation.
-
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition : Add the degassed toluene/water mixture (5 mL) via syringe.
-
Reaction : Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.
-
Monitoring : Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired tri-aryl ester.
-
Hydrolysis (Optional) : If the final acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Summary and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed fluorophenyl group is a validated pharmacophore for kinase inhibition, while the carboxylic acid and chloro-substituent provide orthogonal handles for rapid library synthesis and scaffold hopping. The protocols provided herein demonstrate its utility in two of the most fundamental reaction classes in drug discovery: amide coupling and Suzuki-Miyaura cross-coupling.
Future applications will likely see this building block used in the development of PROTACs (PROteolysis TArgeting Chimeras), where the benzoic acid can serve as a linking point to an E3 ligase-binding moiety. Furthermore, its use in constructing novel inhibitors for other enzyme classes and protein-protein interactions remains a promising avenue for exploration. As synthetic methodologies continue to advance, the strategic value of well-designed building blocks like this compound will only continue to grow.
References
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022). Patsnap Eureka. [Link]
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WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022). WIPO. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PubMed Central. [Link]
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The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. (1977). PubMed. [Link]
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Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]
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Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targ. (2025). Arkivoc. [Link]
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Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. (2025). ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... (2016). Oncotarget. [Link]
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2-Chloro-4-(4-fluorophenyl)benzoic acid as a pharmaceutical intermediate
An In-Depth Guide to 2-Chloro-4-(4-fluorophenyl)benzoic Acid: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate
Introduction: A Core Building Block in Modern Drug Discovery
This compound is a biaryl carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its rigid structure, featuring a chlorinated and a fluorinated phenyl ring, provides a valuable scaffold for developing novel therapeutics. The presence of halogen substituents significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are highly desirable in drug design.[3][4] The carboxylic acid functional group serves as a versatile chemical handle, allowing for straightforward derivatization into amides, esters, and other functionalities essential for building the final API.[4] This guide provides a detailed exploration of the synthesis, purification, and analytical characterization of this intermediate, culminating in its application in a representative synthetic protocol.
Part 1: Synthesis Protocols for this compound
The creation of the biaryl scaffold is the central challenge in synthesizing the title compound. The most prevalent and versatile method for this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance.
Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[5][6] In this context, we couple a substituted benzoic acid derivative with a fluorophenylboronic acid. The choice of catalyst, typically a palladium complex, is critical for achieving high yield and purity.[7][8]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Palladium is uniquely effective at cycling through the necessary oxidative addition and reductive elimination steps that define the catalytic cycle.
-
Ligand (e.g., RuPhos, PCy₃, P(t-Bu)₃): Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the oxidative addition of the aryl chloride (often the most challenging step), and facilitate the final reductive elimination to release the product.[5][9]
-
Base (e.g., K₂CO₃, K₃PO₄): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[5]
-
Solvent System (e.g., Toluene/Water): A biphasic solvent system is often employed. The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, bringing all components into proximity for reaction.[9]
Experimental Protocol: Suzuki-Miyaura Synthesis
Objective: To synthesize this compound from 2-chloro-4-bromobenzoic acid and 4-fluorophenylboronic acid.
Materials:
-
2-Chloro-4-bromobenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Diethyl Ether
-
2M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[9]
-
Catalyst Addition: Add Palladium(II) Acetate (2 mol %) and RuPhos (4 mol %).[9]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add toluene and water in a 10:1 ratio to achieve a substrate concentration of approximately 0.25 M.[9]
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.
-
Acidification & Extraction: Add 2M HCl to acidify the aqueous layer to a pH of ~2. This protonates the carboxylate salt, making the product soluble in the organic layer. Separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Alternative Industrial Synthesis Routes
While Suzuki coupling is versatile, other methods are employed in industrial settings, often driven by the cost and availability of starting materials.
-
Oxidation of 2-chloro-4-fluorotoluene: This method involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid.[10] This can be achieved using strong oxidizing agents, though modern processes often favor catalytic oxidation with air or oxygen for better environmental performance.[10]
-
Hydrolysis of a Benzonitrile Intermediate: Another route starts with 2-chloro-4-aminobenzonitrile. This compound undergoes a diazotization reaction, followed by displacement of the diazonium group to introduce the fluorine atom (a Balz-Schiemann type reaction or variation). The resulting 2-chloro-4-fluorobenzonitrile is then hydrolyzed under acidic or basic conditions to yield the final benzoic acid product.[11][12]
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of the target intermediate via Suzuki-Miyaura coupling.
Part 2: Quality Control: Purification and Analytical Characterization
Ensuring the purity and structural integrity of a pharmaceutical intermediate is paramount.[2] A suite of analytical techniques is employed for comprehensive quality control.
Purification
-
Recrystallization: This is the primary method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have low solubility when cold, leaving impurities behind in the mother liquor.
-
Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography can be used. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the components.
Analytical Methods
A combination of chromatographic and spectroscopic methods is used to confirm the identity, purity, and structure of the synthesized intermediate.[13]
| Analytical Technique | Principle & Purpose | Typical Results / Parameters | Reference |
| HPLC / UHPLC | Separation based on partitioning between a stationary and mobile phase. Used for purity assessment and quantification. | Purity >99.0% by peak area. Fast analysis times (< 5 min) are achievable with UHPLC. | [14] |
| GC-MS | Separation based on volatility, followed by mass-based detection. Identifies volatile impurities. | Requires derivatization (e.g., esterification) to increase volatility. Provides structural information on impurities. | |
| ¹H-NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen atoms. Used for structural confirmation. | Expected signals in the aromatic region (7.3-8.0 ppm) and a broad singlet for the carboxylic acid proton (>13 ppm). | [12] |
| Melting Point | The temperature range over which the solid melts. A sharp melting point range indicates high purity. | Literature melting point for the related 2-Chloro-4-fluorobenzoic acid is 181-183 °C. | [4] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry for molecular weight confirmation and impurity identification. | Provides the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the compound's molecular weight. |
Part 3: Application in API Synthesis
The true value of this compound lies in its role as a precursor to more complex molecules.[1] A common synthetic transformation involves the activation of the carboxylic acid group to form an amide bond, a cornerstone of many pharmaceutical structures.
Representative Application: Amide Bond Formation
Objective: To demonstrate the conversion of the intermediate into an N-substituted amide, a key step in many API synthesis pathways.[15]
Rationale: The carboxylic acid itself is not reactive enough to form an amide bond directly with an amine under mild conditions. It must first be "activated" by converting it into a more reactive species, such as an acyl chloride.[16] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.[17]
Experimental Protocol: Acyl Chloride Formation and Amidation
Step A: Acyl Chloride Formation
-
Setup: In a fume hood, suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 1-3 hours. The reaction is complete when the solid dissolves and gas evolution ceases.
-
Isolation: Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next step without further purification.
Step B: Amide Coupling
-
Setup: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM and cool in an ice bath.
-
Coupling: Dissolve the crude acyl chloride from Step A in dry DCM and add it dropwise to the cold amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC or LC-MS analysis shows completion.
-
Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, dilute base, and brine, then dry and concentrate. The final amide product can be purified by column chromatography or recrystallization.
API Synthesis Workflow Visualization
Caption: A representative workflow for converting the intermediate into an advanced API precursor.
Conclusion
This compound is a high-value intermediate whose utility is rooted in its robust synthesis via modern catalytic methods and its versatile reactivity. The protocols and analytical methods detailed in this guide provide a framework for its preparation and quality control, enabling researchers and drug development professionals to leverage this key building block in the creation of next-generation pharmaceuticals. Adherence to these rigorous chemical and analytical standards is essential for ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient.
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2-Chloro-4-fluorobenzoic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.). Google Patents.
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WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (n.d.). WIPO. Retrieved January 20, 2026, from [Link]
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. (n.d.). Google Patents.
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Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (2022). PubMed. Retrieved January 20, 2026, from [Link]
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-
2-Chloro-4-(3-fluorophenyl)benzoic acid. (n.d.). Chemie Brunschwig. Retrieved January 20, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 20, 2026, from [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
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No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009). ACS Publications. Retrieved January 20, 2026, from [Link]
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Active Pharmaceutical Ingredients Api Chemicals Wholesale, Api Factory | Fortunachem. (n.d.). Fortunachem. Retrieved January 20, 2026, from [Link]
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-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). CSB/SJU. Retrieved January 20, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (2023). Sciforum. Retrieved January 20, 2026, from [Link]
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Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 2-Chloro-4-(4-fluorophenyl)benzoic Acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This biaryl scaffold is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] We will first detail a robust protocol for the synthesis of this key intermediate via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Subsequently, we will explore its primary applications, focusing on the derivatization of its carboxylic acid moiety to generate diverse molecular libraries for structure-activity relationship (SAR) studies. The protocols provided are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure both reproducibility and a deep understanding of the experimental choices.
Introduction: The Significance of Biaryl Carboxylic Acids
Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of the two aromatic rings in this compound, decorated with a chloro and a fluoro substituent, provides a unique electronic and steric profile. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom offers a potential site for further functionalization, although its primary role in this scaffold is often steric or electronic modulation.[1] The carboxylic acid group, however, serves as the principal reactive handle, allowing this building block to be readily incorporated into larger molecules through amide bond formation, esterification, or reduction to the corresponding alcohol. Its utility is particularly pronounced in drug discovery programs targeting protein-protein interactions and enzyme inhibition, where the rigid biaryl core can effectively position key binding groups.[3][4]
Physicochemical and Spectroscopic Profile
A clear understanding of the starting material's properties is fundamental for any synthetic endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | PubChem |
| Molecular Weight | 250.65 g/mol | PubChem |
| CAS Number | 1261970-47-1 | ChemicalBook[5] |
| Appearance | White to off-white solid | Typical |
| Boiling Point | 419.6±45.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.459±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
Spectroscopic Data (Expected):
-
¹H NMR: Aromatic protons would appear as a series of complex multiplets in the range of δ 7.0-8.5 ppm. The carboxylic acid proton would be a broad singlet at δ > 10 ppm, which is D₂O exchangeable.
-
¹³C NMR: Signals for 13 distinct carbon atoms, including the carbonyl carbon (~165-175 ppm) and aromatic carbons, with characteristic shifts influenced by the halogen substituents.
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z ≈ 250, with a characteristic M+2 peak at ≈252 (approx. 1:3 ratio) due to the ³⁵Cl/³⁷Cl isotopes.
Synthesis of the Core Scaffold: A Suzuki-Miyaura Approach
The most direct and modular route to synthesize this compound is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds.[6][7]
The general transformation is as follows:
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Application Notes and Protocols for the Utilization of 2-Chloro-4-(4-fluorophenyl)benzoic Acid as a Versatile Building Block in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a key building block for the synthesis of novel compounds in medicinal chemistry and materials science. We delve into the strategic importance of its structural motifs—the chlorinated and fluorinated phenyl rings and the carboxylic acid handle—and provide detailed, field-proven protocols for its application in cornerstone synthetic transformations such as Suzuki-Miyaura cross-coupling and amide bond formation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is designed to be a self-validating system, grounded in authoritative scientific literature, to facilitate the development of next-generation therapeutics and functional materials.
Introduction: The Strategic Value of this compound
This compound is a trifunctional synthetic intermediate poised for the generation of diverse and complex molecular architectures. The strategic disposition of its functional groups offers multiple avenues for selective chemical modification, making it an attractive starting material for library synthesis and lead optimization campaigns in drug discovery.
-
The Carboxylic Acid Moiety: This functional group serves as a primary handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions. This allows for the introduction of a wide array of side chains and the exploration of structure-activity relationships (SAR).
-
The Chlorine Substituent: The chloro group is a versatile reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This enables the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules, including kinase inhibitors.[2][3]
-
The Fluorophenyl Group: The presence of a fluorine atom on the second phenyl ring can significantly modulate the physicochemical properties of the final compound. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in favorable electrostatic interactions.[4]
The combination of these features in a single, readily accessible molecule provides a powerful platform for the efficient construction of novel chemical entities with tailored biological activities and material properties.
Synthetic Utility and Key Transformations
The synthetic utility of this compound is primarily exploited through two major reaction pathways: derivatization of the carboxylic acid and cross-coupling at the carbon-chlorine bond.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. The rationale behind the choice of reagents and conditions is provided to facilitate adaptation to specific research needs.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a reliable method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Rationale: HATU is chosen for its ability to rapidly generate the activated acyl species, minimizing side reactions and often leading to high yields with a broad range of amines, including those that are sterically hindered or electronically deactivated. Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively neutralizes the generated acids without competing in the coupling reaction.
Diagram: Amide Coupling Workflow
Caption: A typical workflow for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 266.67 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the desired amine (1.1 mmol), and HATU (1.2 mmol).
-
Add anhydrous DMF (5-10 mL) to dissolve the solids.
-
Add DIPEA (3.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to construct a biaryl scaffold.[1]
Rationale: The C-Cl bond activation is typically more challenging than C-Br or C-I bonds, necessitating a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is effective for this transformation. A strong base like potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step. The use of a mixed solvent system like toluene/water is common for Suzuki couplings.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 266.67 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| SPhos | 410.47 | 0.08 | 0.08 (8 mol%) |
| Potassium phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene, anhydrous | - | - | - |
| Water, degassed | - | - | - |
| Diethyl ether | - | - | - |
| 1 M Hydrochloric acid (HCl) | - | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.08 mmol).
-
Seal the flask, evacuate, and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.
Applications in Drug Discovery: A Case Study in Kinase Inhibitor Scaffolds
Many clinically approved kinase inhibitors feature a biaryl or heteroaryl core, often with an amide side chain that engages in key hydrogen bonding interactions within the ATP-binding site of the target kinase.[5][6] this compound is an ideal starting material for the synthesis of such scaffolds.
For example, a library of potential kinase inhibitors can be synthesized by first performing a Suzuki coupling to introduce a desired (hetero)aryl group at the 2-position, followed by amide coupling to introduce various side chains.
Synthetic Scheme: A Hypothetical Route to a Kinase Inhibitor Scaffold
Caption: A two-step synthetic strategy for generating potential kinase inhibitors.
This modular approach allows for the rapid generation of a diverse set of analogs for SAR studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its trifunctional nature allows for selective and sequential modifications, providing access to complex molecular architectures. The detailed protocols provided herein for amide coupling and Suzuki-Miyaura cross-coupling offer reliable and adaptable methods for leveraging the synthetic potential of this versatile intermediate. By understanding the rationale behind these synthetic strategies, researchers can effectively employ this compound to accelerate their research and development efforts.
References
- Vertex AI Search. Synthesis and application of 2-Chloro-4-fluorobenzoic acid.
- Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Benchchem. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem. 2009.
- PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. 2021.
- PubMed. Scaffold-based design of kinase inhibitors for cancer therapy. 2009.
- ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. 2020.
- Benchchem. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Benchchem. Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. 2006.
- Oncotarget. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... 2016.
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- 6. oncotarget.com [oncotarget.com]
Scale-up synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid
An Application Note and Protocol for the Scale-Up Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and best practices for safety and process optimization. The methodologies have been structured to ensure reproducibility and high purity of the final product, addressing the common challenges encountered during the transition from laboratory to pilot or production scale.
Introduction and Strategic Rationale
This compound is a critical building block in the synthesis of various high-value chemical entities, most notably as a key intermediate for the herbicide saflufenacil.[1] The inherent chemical stability and biological activity of fluorinated aromatic compounds make this intermediate particularly valuable.[2]
While several synthetic routes exist, including Meerwein arylation and methods starting from 2-chloro-4-aminobenzonitrile, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its suitability in large-scale industrial production.[3][4] This preference is grounded in several key advantages:
-
High Yield and Selectivity: The Suzuki-Miyaura coupling is renowned for its efficiency in forming carbon-carbon bonds, leading to high yields of the desired biaryl product with minimal side-product formation.
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which is advantageous for large-scale operations as it reduces energy consumption and the likelihood of thermal decomposition of sensitive functional groups.
-
Functional Group Tolerance: This methodology is compatible with a wide range of functional groups, obviating the need for extensive protection-deprotection steps, thus streamlining the overall synthetic process.
-
Commercial Availability of Starting Materials: The required precursors, an aryl halide and a boronic acid, are generally commercially available, which is a critical factor for industrial-scale synthesis.
This guide will focus on the Suzuki-Miyaura coupling of 2-chloro-4-bromobenzoic acid with (4-fluorophenyl)boronic acid, a common and effective pathway to the target molecule.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling.
The catalytic cycle, a cornerstone of this reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Adjustments may be necessary based on the specific equipment and purity requirements.
Materials and Equipment
| Reagent | CAS No. | Quantity | Molar Eq. | Purity |
| 2-Chloro-4-bromobenzoic acid | 68716-47-2 | 1.34 kg | 1.0 | >98% |
| (4-Fluorophenyl)boronic acid | 1765-93-1 | 0.88 kg | 1.1 | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 33 g | 0.005 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.66 kg | 2.1 | >99% |
| Toluene | 108-88-3 | 10 L | - | Anhydrous |
| Water | 7732-18-5 | 5 L | - | Deionized |
| Isopropanol | 67-63-0 | 8 L | - | Reagent Grade |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | As needed | - | Reagent Grade |
Equipment:
-
20 L glass-lined or stainless steel reactor with mechanical stirring, reflux condenser, and nitrogen/argon inlet.
-
Heating/cooling mantle or jacketed system for temperature control.
-
Addition funnel or pump for controlled liquid addition.
-
Nutsche filter or centrifuge for solid isolation.
-
Vacuum oven for drying.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. Assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet. Purge the entire system with nitrogen for at least 30 minutes.
-
Charging Reagents: Under a positive nitrogen atmosphere, charge the reactor with 2-Chloro-4-bromobenzoic acid (1.34 kg), (4-fluorophenyl)boronic acid (0.88 kg), and potassium carbonate (1.66 kg).
-
Solvent Addition: Add toluene (10 L) and deionized water (5 L) to the reactor.
-
Degassing: Begin stirring and sparge the mixture with nitrogen for an additional 30 minutes to ensure all dissolved oxygen is removed. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (33 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) and maintain this temperature for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots every 2 hours (after an initial 4 hours) and analyzing them by HPLC to check for the disappearance of the starting material.
-
Work-up - Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Stop the stirring and allow the layers to separate. Transfer the lower aqueous layer to a separate suitable vessel. The product is in the aqueous layer as its potassium salt.
-
Work-up - Acidification and Precipitation: Cool the aqueous layer to 10-15°C using an ice bath. Slowly add 37% hydrochloric acid to the vigorously stirred solution to adjust the pH to approximately 2. A thick white precipitate of the product will form.
-
Isolation: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 2 L) to remove inorganic salts.
-
Recrystallization: Transfer the crude product to a clean reactor. Add isopropanol (8 L) and heat to 70-80°C until the solid dissolves completely. Slowly add deionized water (approx. 2-3 L) until the solution becomes slightly turbid. Cool the solution slowly to 0-5°C to allow for crystallization.
-
Final Filtration and Drying: Filter the purified product and wash the cake with a cold mixture of isopropanol/water (1:1, 2 L). Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Analytical Characterization
The identity and purity of the final product should be confirmed using a suite of analytical techniques.[6]
| Technique | Purpose | Expected Result |
| HPLC/UHPLC | Purity assessment and quantification | >99.0% purity |
| ¹H NMR | Structural confirmation | Spectra consistent with the proposed structure |
| Mass Spec (MS) | Molecular weight confirmation | m/z corresponding to [M-H]⁻ or [M+H]⁺ |
| Melting Point | Identity and purity check | Consistent with literature values (approx. 182-185°C)[2] |
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated area.[7]
-
Hazard Statement: The starting materials and product may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] The palladium catalyst is a sensitizer. Toluene is a flammable liquid and can cause organ damage through prolonged exposure.
-
Precautionary Measures:
-
Always wear appropriate PPE, including safety glasses with side shields, a face shield, a lab coat, and chemical-resistant gloves.
-
Handle solid reagents in a fume hood or a ventilated enclosure to avoid inhaling dust.
-
Ground all equipment when handling flammable solvents like toluene to prevent static discharge.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If on skin: Wash with plenty of soap and water.[7]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
References
- CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Available at: [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office. Available at: [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link]
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- 3. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
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- 6. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: 2-Chloro-4-(4-fluorophenyl)benzoic Acid as a Key Building Block in the Synthesis of Kinase Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the landscape of modern drug discovery, kinase inhibitors represent a pillar of targeted therapy, particularly in oncology and immunology. The intricate dance of cellular signaling is often orchestrated by kinases, and their dysregulation is a hallmark of numerous diseases. This document moves beyond a simple recitation of steps; it provides a strategic guide to utilizing a specific, high-potential chemical scaffold—2-Chloro-4-(4-fluorophenyl)benzoic acid —in the rational design and synthesis of potent kinase inhibitors. We will focus on its application in building inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical mediator of inflammatory responses. The protocols herein are designed not just for execution but for understanding, embodying the principle that a truly robust method is one where the causality behind every choice is clear.
Strategic Analysis: The Value of the this compound Scaffold
The p38 MAPK signaling cascade is a crucial transducer of extracellular stress signals, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Its central role in inflammatory diseases has made it a prime target for therapeutic intervention. Small molecule inhibitors targeting p38α, the most studied isoform, have shown significant promise.[2][3][4]
The molecule This compound is not merely an arbitrary starting material; its architecture is endowed with features highly conducive to potent and selective kinase inhibition:
-
The Carboxylic Acid Moiety: This is the primary reactive handle. It allows for the formation of a stable amide bond, a ubiquitous linkage in medicinal chemistry, connecting the scaffold to other pharmacophoric elements.[5]
-
The Biaryl Core: The 4-(4-fluorophenyl) group is a classic feature in many Type II kinase inhibitors. This substructure is adept at occupying the hydrophobic region of the ATP-binding pocket, often termed the "DFG-out" pocket, which is exposed in the inactive conformation of the kinase.[2]
-
Strategic Halogenation:
-
The fluorine on the distal phenyl ring can significantly enhance binding affinity through favorable interactions and improve metabolic stability and cell permeability.[2]
-
The chlorine at the 2-position of the primary benzoic acid ring acts as a crucial conformational constraint, influencing the dihedral angle between the two aromatic rings. This steric influence can lock the molecule into a bioactive conformation, enhancing its affinity for the target kinase.
-
Below is a diagram illustrating the central role of p38 MAPK in the inflammatory signaling cascade, the pathway we aim to inhibit.
Caption: Simplified p38 MAPK signaling pathway.
Core Application: Synthesis of a Benzamide-Quinazoline Inhibitor Scaffold
To demonstrate the utility of our target molecule, we will synthesize a representative inhibitor scaffold, N-(quinazolin-4-yl)-2-chloro-4-(4-fluorophenyl)benzamide . The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design, found in several FDA-approved drugs.[6][7] The synthetic strategy is a robust and widely employed two-step process: (1) activation of the carboxylic acid to an acyl chloride, followed by (2) amide coupling with an appropriate amine.
This workflow provides a reliable and scalable route to a core structure that can be further elaborated to optimize for potency and selectivity.
Caption: Two-step synthetic workflow for the target scaffold.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Objective: To convert the carboxylic acid into its more reactive acyl chloride derivative. The use of oxalyl chloride is preferred as its byproducts (CO₂, CO, HCl) are gaseous and easily removed.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 250.65 | 1.00 g | 3.99 | 1.0 |
| Oxalyl Chloride | 126.93 | 0.42 mL | 4.79 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | - | Catalytic |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 3.99 mmol).
-
Dissolution: Add anhydrous DCM (20 mL) and stir to suspend the solid.
-
Catalyst Addition: Add one drop of anhydrous DMF via syringe.
-
Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that initiates the conversion to the acyl chloride.
-
-
Reagent Addition: Slowly add oxalyl chloride (0.42 mL, 4.79 mmol) dropwise at room temperature. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Isolation: Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting pale yellow solid, the acyl chloride, is moisture-sensitive and should be used immediately in the next step without further purification.
Objective: To form the target amide bond by reacting the in situ generated acyl chloride with 4-aminoquinazoline.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Acyl Chloride Intermediate | ~269.09 | ~3.99 mmol | ~3.99 | 1.0 |
| 4-Aminoquinazoline | 145.16 | 521 mg | 3.59 | 0.9 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.40 mL | 7.98 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
Procedure:
-
Setup: In a separate flame-dried 100 mL round-bottom flask under nitrogen, dissolve 4-aminoquinazoline (521 mg, 3.59 mmol) and DIPEA (1.40 mL, 7.98 mmol) in anhydrous DCM (15 mL).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction. Using two equivalents ensures that both the product and any trace moisture-generated HCl are neutralized without consuming the nucleophilic amine.
-
-
Cooling: Cool the amine solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction and prevent side reactions.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Protocol 1 in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Objective: To isolate and purify the final product.
Procedure:
-
Quenching: Dilute the reaction mixture with DCM (50 mL).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Causality Note: The NaHCO₃ wash removes any unreacted acyl chloride and acidic byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and concentrate in vacuo to yield N-(quinazolin-4-yl)-2-chloro-4-(4-fluorophenyl)benzamide as a white to off-white solid.
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. Expected yield: 65-75%.
References
-
Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(5), 370-375. [Link]
-
Costantino, L., et al. (2016). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 21(11), 1489. [Link]
-
Fitzgerald, C. E., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320. [Link]
-
Achmatowicz, M., et al. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 74(2), 795-809. [Link]
-
Tariq, A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Okamoto, K., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5194-5197. [Link]
-
Amblard, F., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 262, 115881. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6296. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11252. [Link]
-
Sharma, P., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 23(10), 2499. [Link]
-
The Organic Chemistry Tutor. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube. [Link]
-
Papakyriakou, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12845. [Link]
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- 5. hepatochem.com [hepatochem.com]
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- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve your synthetic yield and purity. The information herein is based on established synthetic routes and field-proven insights to address common challenges encountered during this synthesis.
Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, can be approached through several synthetic routes. The most common and industrially relevant methods include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and classical methods involving Grignard reagents. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
A prevalent approach involves the Suzuki-Miyaura cross-coupling of a boronic acid derivative with an aryl halide. This reaction is favored for its mild conditions and tolerance of various functional groups. Another viable route is the Grignard reaction, where an organomagnesium halide reacts with carbon dioxide to form the corresponding carboxylic acid.[1][2]
This guide will focus on troubleshooting these common synthetic pathways to help you optimize your reaction conditions and achieve higher yields of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors.[3][4] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Use fresh, high-quality catalyst. Consider trying different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. A screening of various catalysts and ligands can significantly impact the yield.
-
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[5]
-
Solution: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can sometimes mitigate degradation issues.
-
-
Ineffective Base: The choice and quality of the base are critical for activating the boronic acid.[6]
-
Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. Clumped base can lead to poor reproducibility. In some cases, a stronger base like cesium carbonate can be more effective.[3]
-
-
Suboptimal Solvent System: The solvent plays a crucial role in the solubility of reagents and the overall reaction kinetics.
-
Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: While many Suzuki couplings are run at elevated temperatures (e.g., 75-100°C), some systems may benefit from higher temperatures (e.g., 120°C).[3] However, be mindful that excessively high temperatures can lead to byproduct formation.
-
Q2: My Grignard reaction to form the benzoic acid is failing. What should I check?
A2: Grignard reactions are notoriously sensitive to moisture and air. Failure to form the Grignard reagent is the most common reason for a failed reaction.
Potential Causes & Solutions:
-
Presence of Water: Even trace amounts of water will react with and destroy the Grignard reagent.
-
Solution: All glassware must be rigorously dried, preferably in an oven, and cooled under a stream of inert gas. Use anhydrous solvents, typically diethyl ether or THF.
-
-
Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. Sonication can also be employed to clean the surface of the magnesium.[2]
-
-
Difficulty with Reaction Initiation: Sometimes the reaction is slow to start.
-
Solution: Gentle heating can help initiate the reaction. Once started, the reaction is often exothermic and may require cooling to maintain a steady reflux.
-
Formation of Impurities
Q3: I am observing significant amounts of a homocoupled byproduct (biphenyl derivative) in my Suzuki-Miyaura reaction. How can I minimize this?
A3: Homocoupling, the reaction of two boronic acid molecules, is a common side reaction.[5]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.
-
-
Catalyst System: The choice of catalyst and ligand can influence the extent of homocoupling.
-
Solution: Screening different palladium catalysts and ligands may identify a system that favors the desired cross-coupling over homocoupling.
-
-
Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid is often used to ensure full conversion of the aryl halide, a large excess should be avoided. Try adjusting the stoichiometry of your reactants.
-
Q4: My final product is contaminated with the dehalogenated starting material. What is causing this and how can it be prevented?
A4: The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of undergoing coupling.
Potential Causes & Solutions:
-
Source of Hydride: The palladium-aryl halide complex can react with a hydride source in the reaction mixture.
-
Solution: Ensure solvents are pure and free from potential hydride sources. The purity of all reagents should be verified.
-
-
Reaction Conditions: Certain reaction conditions can favor the reduction pathway.
-
Solution: Optimization of the base, solvent, and temperature may be necessary to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For a well-optimized Suzuki-Miyaura coupling, yields of over 80% are often achievable. Grignard-based syntheses can also provide good yields, though they can be more sensitive to reaction conditions. Some patented procedures report yields upwards of 90%.[1][7]
Q2: What are the most critical parameters to control in a Suzuki-Miyaura coupling for this synthesis?
A2: The most critical parameters are:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent catalyst deactivation and side reactions.
-
Reagent Quality: The purity and stability of the palladium catalyst, ligand, and boronic acid are crucial for a successful reaction.
-
Base Selection: The choice of base and its physical form (e.g., finely powdered) significantly impacts the reaction rate and yield.[3]
Q3: Are there alternative, greener synthetic routes for this compound?
A3: Research is ongoing to develop more environmentally friendly synthetic methods. Some approaches focus on using less toxic solvents, developing recyclable catalysts, or exploring catalytic C-H activation strategies to avoid the pre-functionalization of starting materials.[8] For instance, some methods aim to avoid the use of highly toxic reagents like dichromate, which was used in older, more traditional synthesis processes.[7][9]
Q4: How can I effectively purify the final product?
A4: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the product from closely related impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This is a general protocol and may require optimization for your specific substrates and setup.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-chloro-4-bromobenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of dioxane to water.
-
Catalyst Addition: To this mixture, add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of 2-3 to precipitate the crude product.
-
Purification: Filter the crude product and wash with water. The solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Presentation: Optimizing Suzuki Coupling Components
The following table summarizes a hypothetical screening of reaction components to optimize the yield.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 65 |
| Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 88 |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | THF/H₂O | 80 | 75 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ACS Publications. (2008). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
World Intellectual Property Organization. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
Sources
- 1. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid
Document ID: TSS-CFPBA-2026-01
Last Updated: January 20, 2026
Introduction
2-Chloro-4-(4-fluorophenyl)benzoic acid is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. While several synthetic routes exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a preferred method due to its versatility and functional group tolerance.[1][2] However, like any sophisticated chemical transformation, this synthesis is not without its challenges. Researchers frequently encounter side reactions that can significantly lower yield, complicate purification, and impact the overall efficiency of the process.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, with a primary focus on the prevalent Suzuki-Miyaura coupling pathway.
Troubleshooting Guide: Side Reaction Pathways
This section addresses specific, common problems in a question-and-answer format, providing insights into the mechanistic origins of side products and offering concrete solutions.
Q1: My reaction shows a significant amount of a homocoupled biaryl impurity, 4,4'-difluorobiphenyl. What causes this and how can I prevent it?
A1: Cause and Mechanism
The formation of a symmetrical biaryl, such as 4,4'-difluorobiphenyl, is a classic side reaction in Suzuki-Miyaura couplings known as homocoupling .[3] This side reaction arises from the coupling of two molecules of your boronic acid reagent (4-fluorophenylboronic acid). It is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[4]
There are two main mechanistic pathways for this unwanted reaction:
-
Reductive Homocoupling: A Pd(II) precatalyst reacts with two equivalents of the boronic acid. A transmetalation-reductive elimination sequence then occurs, producing the homocoupled product and reducing the palladium to the catalytically active Pd(0). This is common when using Pd(II) sources like Pd(OAc)₂.[4]
-
Oxidative Homocoupling: The active Pd(0) catalyst is oxidized by atmospheric oxygen to a Pd(II) species, which can then enter the reductive homocoupling cycle.[3][4] High oxygen levels in the reaction mixture significantly increase the rate of this side reaction.[3]
The workflow below illustrates how the desired catalytic cycle is intercepted by pathways leading to homocoupling.
Caption: Dehalogenation competing with transmetalation.
Troubleshooting Strategies:
-
Solvent Selection: Avoid using alcoholic solvents if dehalogenation is a problem. Switch to anhydrous aprotic solvents like toluene, dioxane, or THF. * Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over some organic amine bases. If an amine base must be used, screen different options. The strength and nature of the base can significantly influence the rate of dehalogenation. [5]* Ligand Choice: Bulky and electron-rich phosphine ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway. Consider screening ligands like SPhos, XPhos, or RuPhos.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient conversion can minimize dehalogenation, which often has a higher activation energy than the desired coupling. [5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The Suzuki-Miyaura cross-coupling is arguably the most robust and widely employed method. The most direct approach involves coupling 2-chloro-4-bromobenzoic acid (or its corresponding ester) with (4-fluorophenyl)boronic acid . The reactivity difference between bromine and chlorine (I > Br > OTf >> Cl) allows for selective coupling at the C-Br bond. [1][2]An alternative is to couple 2-chloro-4-iodobenzoic acid , which is even more reactive.
Q2: Besides Suzuki coupling, are there other viable synthetic routes?
Yes, other routes have been reported, though they may have different challenges. A notable alternative is a Grignard-based synthesis . This involves:
-
Diazotization of 2-chloro-4-bromoaniline followed by a Balz-Schiemann type reaction to produce 1-bromo-2-chloro-4-fluorobenzene.
-
Formation of a Grignard reagent from this dihalide by reacting it with magnesium.
-
Carboxylation of the Grignard reagent by quenching it with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product. [6]This method avoids expensive palladium catalysts but requires strict anhydrous conditions for the Grignard reaction. [7][8] Q3: My final product is difficult to purify. What strategies can I use to remove common side products like 4,4'-difluorobiphenyl?
Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often best:
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. Adjust the pH of the aqueous layer to be basic (e.g., pH > 10 with NaOH) to deprotonate your carboxylic acid product, making it water-soluble. Neutral impurities like the homocoupled 4,4'-difluorobiphenyl will remain in the organic layer and can be separated. Afterward, re-acidify the aqueous layer (e.g., pH < 4 with HCl) to precipitate your pure product, which can be collected by filtration.
-
Recrystallization: If impurities persist, recrystallization is a powerful technique. A solvent system like ethanol/water or toluene/hexanes can be effective for purifying carboxylic acids.
-
Column Chromatography: This is a final resort if other methods fail. Use a silica gel column with a gradient elution, for example, starting with hexanes/ethyl acetate and gradually increasing the polarity. Adding a small amount of acetic acid to the mobile phase can improve peak shape and prevent streaking of the carboxylic acid product.
Quantitative Analysis of Reaction Conditions
The choice of base and solvent can dramatically affect the product distribution. The following table provides representative data on how these parameters can influence the outcome of the Suzuki coupling between 2-chloro-4-bromobenzoic acid and (4-fluorophenyl)boronic acid.
| Entry | Palladium Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) | De-bromination Byproduct (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 85 | 4 | 6 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | DME /H₂O (10:1) | 80 | 88 | 3 | 5 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 80 | 92 | 2 | 3 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | Ethanol /H₂O (10:1) | 80 | 55 | 5 | 35 |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 80 | 91 | <2 | 4 |
Data are illustrative and intended for comparison purposes.
Key Insights from the Table:
-
The use of a stronger base like Cs₂CO₃ (Entry 3) can improve yield and reduce side reactions compared to K₂CO₃. [2]* Using an alcohol solvent like ethanol (Entry 4) drastically increases the amount of dehalogenation (in this case, de-bromination), highlighting its role as a potential hydride source. * Switching from a Pd(II) to a Pd(0) precatalyst (Entry 5) significantly suppresses the formation of the homocoupled byproduct. [3]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol is optimized to minimize homocoupling and dehalogenation side reactions.
Materials:
-
2-Chloro-4-bromobenzoic acid (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (buchwald ligand) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
Degassing: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous toluene and deionized water (10:1 v/v). Sparge the solvent mixture with argon gas for 30 minutes.
-
Reagent Addition: Under a positive pressure of argon, add 2-chloro-4-bromobenzoic acid, (4-fluorophenyl)boronic acid, Cs₂CO₃, Pd(OAc)₂, and SPhos to the flask.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup (Aqueous): Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Add 1M NaOH solution and shake. Separate the layers.
-
Extraction: Extract the organic layer two more times with 1M NaOH. Combine all aqueous layers.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~2-3. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold hexanes.
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the final product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. Link
-
de Souza, B. E., Gonçalves, R. S., & de Oliveira, M. C. F. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Link
-
de Souza, B. E., Gonçalves, R. S., & de Oliveira, M. C. F. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Link
-
de Souza, B. E., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Link
-
BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Link
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. Link
-
Krasovskiy, A., & Organ, M. G. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. Link
-
Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. Link
-
National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from PMC - NIH. Link
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from Organic Chemistry II. Link
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. Link
-
ResearchGate. (2017). The Ullmann Ether Condensation. Link
-
Infinity Learn. (n.d.). CO2 reacts with Grignard reagent followed by acid catalysed hydrolysis gives carboxylic acid. Link
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. Link
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. Link
-
MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich. Link
-
Hunt, I. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from University of Calgary. Link
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive. Link
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. Link
-
Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. Retrieved from Guidechem. Link
-
Google Patents. (2005). US20050054882A1 - Diaryl ether condensation reactions. Link
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Link
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. Link
-
Clark, J. (n.d.). An introduction to Grignard reagents. Retrieved from Chemguide. Link
-
Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Link
-
WIPO. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Link
-
BenchChem. (2025). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Link
-
Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Link
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Link
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Link
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Link
-
American Chemical Society. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Link
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from PMC - NIH. Link
-
Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Link
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. Link
-
Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Link
-
Ashenhurst, J. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from Master Organic Chemistry. Link
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Link
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- 7. (A) CO2 reacts with Grignard reagent followed by acid catalysed hydrolysis gives carboxylic acid. (R) Alkyl halide reacts with Mg in the presence of ether gives Grignard reagent. [infinitylearn.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(4-fluorophenyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common synthetic routes. We will explore the causality behind experimental choices, address specific troubleshooting scenarios, and provide validated protocols to ensure the integrity and success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key biaryl intermediate, can be approached through several strategic pathways. The optimal choice depends on available starting materials, scale, and purity requirements. The two most prevalent and robust methods are the Suzuki-Miyaura cross-coupling and a multi-step route involving nitrile hydrolysis.
Caption: High-level overview of primary synthetic routes.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the two aromatic rings. However, the use of an electron-deficient and sterically hindered aryl chloride (the 2-chloro-4-bromobenzoic acid derivative) presents unique challenges.
Q1: My Suzuki coupling is showing low to no conversion. What are the most critical factors to check?
A1: For a challenging substrate like this, success hinges on three key components: the catalyst system, the base, and the reaction conditions.
-
Catalyst System: Aryl chlorides are notoriously less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] To overcome this, you need a highly active catalyst. This is achieved by pairing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). Ligands like SPhos, RuPhos, or XPhos are designed specifically for this purpose. The steric bulk facilitates reductive elimination, while the electron-donating nature promotes the initial oxidative addition.
-
Base Selection: The base is critical for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. For this substrate, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] The choice can also depend on the stability of your boronic acid.
-
Reaction Conditions: An inert atmosphere is non-negotiable. Oxygen can lead to the homocoupling of the boronic acid and oxidation of the phosphine ligand, deactivating the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen. Temperatures are typically elevated (80-110 °C) to drive the reaction forward.[3]
Q2: I'm observing significant amounts of dehalogenated starting material (4-bromobenzoic acid). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[1] It often occurs when the palladium-hydride species, formed from trace water or other proton sources, undergoes reductive elimination with the coordinated aryl halide.
-
Minimize Proton Sources: Ensure your solvent is anhydrous and your base is of high purity.
-
Choice of Base: Some bases can promote dehalogenation more than others. If using an alkoxide, consider switching to a carbonate or phosphate.
-
Temperature Control: While high temperatures are needed, excessive heat can sometimes favor side reactions. Try running the reaction at the lower end of the effective range (e.g., 80-90 °C) for a longer period.
Q3: My main impurity is the homocoupling product of the 4-fluorophenylboronic acid (4,4'-difluorobiphenyl). What causes this?
A3: Homocoupling is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Rigorous Degassing: This is the most critical preventative measure. Degas your solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Purity: Ensure your boronic acid is pure. Some degradation over time can lead to impurities that promote side reactions.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes increase the rate of homocoupling.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
B. Nitrile Hydrolysis Route
This route typically starts with a precursor like 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to the target carboxylic acid.[4][5] The choice between acidic and basic conditions is a key optimization point.
Q1: My nitrile hydrolysis stops at the amide intermediate. How do I push the reaction to completion?
A1: Isolation of the amide is a common issue and indicates the reaction conditions are not harsh enough to hydrolyze the second C-N bond.[6][7][8]
-
Increase Temperature and Time: Both acidic and basic hydrolysis often require heating under reflux.[7][9] If you are isolating the amide, increasing the reflux time (from 4 hours to 8-12 hours) or even slightly increasing the temperature (if solvent allows) is the first step.
-
Increase Reagent Concentration: For acidic hydrolysis, moving from a dilute acid (e.g., 6M HCl) to a more concentrated one (e.g., 90% H₂SO₄) can dramatically increase the reaction rate.[4][5] For basic hydrolysis, ensure a sufficient molar excess of the base (e.g., 10 equivalents of NaOH or KOH) is used.[5][9]
Q2: Should I use acidic or basic conditions for the hydrolysis of 2-chloro-4-fluorobenzonitrile?
A2: Both methods are effective, but they have different mechanisms and work-up procedures.[6][10]
-
Acidic Hydrolysis (e.g., H₂SO₄, HCl):
-
Mechanism: The reaction begins with the protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[6][8][10] The reaction is often irreversible because the final ammonia byproduct is protonated to ammonium, which is non-nucleophilic.[6]
-
Pros: The product, this compound, precipitates directly from the aqueous solution upon cooling or dilution, making isolation straightforward.[4]
-
Cons: Requires strong, corrosive acids and high temperatures.
-
-
Basic Hydrolysis (e.g., NaOH, KOH):
-
Mechanism: The reaction starts with the direct nucleophilic attack of hydroxide on the nitrile carbon.[6]
-
Pros: Can sometimes be performed under slightly milder conditions than acidic hydrolysis.
-
Cons: The initial product is the carboxylate salt (e.g., sodium 2-chloro-4-(4-fluorophenyl)benzoate), which is soluble in the aqueous reaction mixture.[7] You must perform a separate acidification step with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product, adding a step to the work-up.[5][7]
-
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated H₂SO₄ or HCl[4][8] | Aqueous NaOH or KOH[9] |
| Intermediate | Amide (typically not isolated)[8] | Amide (can sometimes be isolated)[6] |
| Initial Product | Carboxylic Acid | Carboxylate Salt[7] |
| Work-up | Dilution with water, filtration[4] | Acidification to pH 2-3, filtration[5] |
| Key Advantage | Direct isolation of product | Avoids highly concentrated acids |
III. Detailed Experimental Protocols
These protocols are provided as a validated starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Under a positive flow of argon, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane or toluene with 10% v/v water) via syringe.
-
Execution: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is approximately 2-3 to ensure the carboxylic acid is protonated.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Acidic Nitrile Hydrolysis
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 2-chloro-4-fluorobenzonitrile (1.0 equiv.) to a 90% aqueous solution of sulfuric acid (H₂SO₄) (calculated to be ~10 molar equivalents of H₂SO₄).[4][5]
-
Execution: Heat the mixture to 100-120 °C and stir for 4-8 hours. The reaction mixture will become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile and the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing crushed ice.
-
A white precipitate of this compound will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 60 °C overnight to yield the final product. Purity is often high enough for many applications, but recrystallization can be performed if needed.
IV. References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). J. Vis. Exp. Retrieved January 20, 2026, from [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved January 20, 2026, from [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022). Google Patents. Retrieved January 20, 2026, from
-
Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved January 20, 2026, from [Link]
-
Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022). Google Patents. Retrieved January 20, 2026, from
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved January 20, 2026, from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Recrystallization of 2-Chloro-4-(4-fluorophenyl)benzoic acid
This guide serves as a dedicated technical resource for professionals engaged in the purification of 2-Chloro-4-(4-fluorophenyl)benzoic acid via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols designed to address common and complex challenges encountered during its purification.
Physicochemical Properties & Structural Considerations
Understanding the inherent properties of this compound is the foundation for developing a robust recrystallization protocol. The molecule's structure, characterized by a biphenyl core, a carboxylic acid group, and halogen substituents, defines its solubility and crystalline behavior.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | [1] |
| Molecular Weight | 266.65 g/mol | N/A |
| Appearance | Typically an off-white to white solid. | [1][2] |
| Melting Point | Not widely reported; similar structures like 2-chlorobenzoic acid melt at 138-140 °C and 4-chlorobenzoic acid at 241.5 °C. The exact melting point must be determined experimentally and is a key indicator of purity.[3] A pure sample will have a sharp melting range.[4] | N/A |
| Solubility Profile | As a moderately polar aromatic carboxylic acid, it is expected to be soluble in polar organic solvents like alcohols and acetone, and less soluble in non-polar solvents like hexanes. Its solubility in any appropriate solvent should be significantly higher at elevated temperatures than at room temperature.[4][5] | N/A |
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the recrystallization of this compound.
Q1: How do I select the optimal solvent for recrystallization?
A1: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] This differential solubility is crucial for maximizing recovery.
-
Causality: A large solubility difference between hot and cold conditions ensures that the compound will readily dissolve when heated and then precipitate out of the solution upon cooling, leaving soluble impurities behind.[6]
-
Recommended Approach:
-
Single-Solvent Screening: Test small amounts of your crude material (~20-30 mg) in various solvents (~0.5 mL) such as ethanol, isopropanol, and ethyl acetate. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Mixed-Solvent Systems: If a single solvent is not ideal (e.g., one solvent dissolves it too well, another not at all), a mixed-solvent system is highly effective.[7] A common pairing for aromatic acids is a "good" solvent (in which the compound is soluble, like ethanol or ethyl acetate) with a "bad" or "anti-solvent" (in which it is insoluble, like water or hexane). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Q2: My compound has formed an oil instead of crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] This is common if the compound is significantly impure or if the solvent's boiling point is too high.[8]
-
Immediate Actions:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the gradual formation of crystals over oil droplets.[8]
-
-
Preventative Measures:
-
Switch to a lower-boiling point solvent.
-
Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.
-
If impurities are the cause, consider a preliminary purification step (e.g., passing a solution through a short plug of silica) before recrystallization.
-
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?
A3: This is one of the most common issues and typically points to one of two causes: either too much solvent was used, or the solution requires inducement to begin crystallization.[8][9]
-
Troubleshooting Steps:
-
Excess Solvent: If the solution is clear and no crystals have formed, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration of the compound and then attempt to cool it again.[9]
-
Induce Crystallization: If reducing the solvent volume doesn't work, the solution may be supersaturated and require a nucleation site to begin crystallization.[9]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the crude or pure this compound (a "seed crystal") to the solution.[9] This provides a template for further crystal formation.
-
-
Q4: The recrystallized product is still colored. How can I obtain a colorless solid?
A4: The presence of color indicates persistent, often highly conjugated, impurities. These can be effectively removed using activated charcoal.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, non-polar molecules, which are characteristic of many organic color bodies.
-
Procedure: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the mixture and gently heat it again for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by hot gravity filtration before allowing the solution to cool.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Experimental Protocol: Optimized Recrystallization
This protocol is a self-validating system that incorporates best practices for achieving high purity and yield.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate with stirring capability)
-
Short-stemmed funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Activated charcoal (optional)
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[10] Using the absolute minimum volume of hot solvent is critical for maximizing the yield.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Heat the solution gently for 2-3 minutes.
-
Hot Gravity Filtration: This step removes insoluble impurities (and charcoal, if used). Pre-heat a second Erlenmeyer flask and the filtration funnel on the hot plate to prevent premature crystallization.[4] Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound will exhibit a narrow melting range (typically < 2 °C) at the expected temperature. Compare this to the melting point of the crude starting material.
Visual Troubleshooting Guide
The following flowchart provides a logical path to diagnose and resolve common issues during the recrystallization workflow.
Caption: Troubleshooting flowchart for recrystallization.
References
-
Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry & Biochemistry, University of Arizona. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]
-
Betts, D. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses. (n.d.). [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972).
-
2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. (n.d.). PubChem. [Link]
-
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022). WIPO. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
4-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses. (n.d.). [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025). ResearchGate. [Link]
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014).
- CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. (2022).
-
Solubility of Organic Compounds. (2023). Thompson Rivers University. [Link]
Sources
- 1. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Purity of 2-Chloro-4-(4-fluorophenyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4-(4-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during the synthesis and purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of widely used APIs like loratadine, achieving high purity is paramount for downstream success, regulatory compliance, and final product safety.[1]
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of why purity issues arise and how to systematically resolve them. We will explore common impurities derived from prevalent synthetic routes, such as the Suzuki-Miyaura coupling, and provide field-proven protocols for their identification and removal.
Section 1: Understanding the Source of Impurities
The purity of your final product is intrinsically linked to the synthetic route employed. This compound is a biaryl carboxylic acid, most commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4] This reaction, while powerful, can generate a predictable profile of process-related impurities if not perfectly optimized.
Common Synthetic Approach: Suzuki-Miyaura Coupling
A typical synthesis involves the coupling of (4-fluorophenyl)boronic acid with a 2-chloro-4-halobenzoic acid derivative (e.g., methyl 2-chloro-4-bromobenzoate) followed by hydrolysis. Understanding this pathway is key to anticipating potential impurities.
Section 2: Troubleshooting Guide for Low Purity
This section is structured in a question-and-answer format to directly address the common challenges encountered in the lab.
Q1: My final product is an off-white or yellowish solid with a broad melting point range. What are the likely impurities?
A1: Discoloration and a wide melting point range are classic indicators of a heterogeneous sample. The impurities are likely a mixture of unreacted starting materials, side-products from the coupling reaction, and potentially residual catalyst.
-
Causality: The Suzuki-Miyaura coupling must be driven to completion to avoid contamination with starting materials. Furthermore, side reactions can produce colored, often polymeric, byproducts. Palladium catalysts, if not fully removed, can also impart a grayish or black tint to the product.
-
Diagnostic Approach:
-
Thin-Layer Chromatography (TLC): A quick and effective first step. Co-spot your crude product with the starting materials (the aryl halide and the boronic acid). The presence of spots corresponding to the starting materials confirms an incomplete reaction. Multiple other spots indicate side products.
-
HPLC Analysis: Provides a quantitative assessment of purity and reveals the number and relative abundance of impurities.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify unreacted starting materials and often help elucidate the structure of major byproducts.
-
Q2: My HPLC chromatogram shows multiple impurity peaks. What are the common side products in a Suzuki-Miyaura synthesis of this compound?
A2: The Suzuki reaction, while robust, is prone to several side reactions that can lead to a complex impurity profile.[2]
-
Expert Insight: The most common side products are typically homo-coupled species. These arise when the starting materials react with themselves instead of with the desired coupling partner.
-
Homo-coupling of Boronic Acid: (4-fluorophenyl)boronic acid can couple with itself to form 4,4'-difluorobiphenyl. This is often promoted by the presence of oxygen and excessive base or temperature.
-
Homo-coupling of Aryl Halide: The aryl halide starting material can also undergo homo-coupling, especially with certain phosphine ligands, to form a biphenyl dimer.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene.
-
Hydrolysis of Ester Intermediate: If the synthesis is performed on an ester derivative of the benzoic acid, incomplete hydrolysis will leave the ester in the final product.[6][7][8]
-
The table below summarizes these common impurities.
| Impurity Name | Structure | Source/Cause |
| 4,4'-Difluorobiphenyl | F-Ph-Ph-F | Homo-coupling of (4-fluorophenyl)boronic acid |
| Dimer of Aryl Halide | (CO₂H)(Cl)Ph-Ph(Cl)(CO₂H) | Homo-coupling of the 2-chloro-4-halobenzoic acid derivative |
| Fluorobenzene | F-Ph | Protodeboronation of (4-fluorophenyl)boronic acid |
| Methyl 2-Chloro-4-(4-fluorophenyl)benzoate | C₁₄H₁₀ClFO₂ | Incomplete hydrolysis of the ester intermediate |
| Unreacted Starting Materials | Various | Incomplete reaction |
Q3: How can I remove unreacted starting materials and neutral byproducts like 4,4'-difluorobiphenyl?
A3: This is an ideal scenario for applying acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group on your desired product to separate it from non-acidic (neutral) impurities.[9][10][11][12]
-
Chemical Principle: Your product, this compound, will react with a weak aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as the starting aryl halide (if it's an ester), homo-coupled byproducts, and fluorobenzene, will not react and will remain in the organic phase.
-
Validated Protocol: A detailed, step-by-step protocol for acid-base extraction is provided in Section 4 . The key is to use a base that is strong enough to deprotonate your product but not so strong that it could cause hydrolysis of other functional groups.[10]
Below is a workflow diagram illustrating the acid-base extraction process.
Caption: Workflow for purification via acid-base extraction.
Q4: My product has a gray/black tint, and ICP-MS analysis confirms residual palladium. How do I remove it?
A4: Residual heavy metal catalysts are a common and critical issue in pharmaceutical synthesis, as regulatory limits are very strict. Palladium can be removed through treatment with metal scavengers or by precipitation.
-
Expert Insight: While specialized silica-based scavengers are effective, a simple and cost-effective method is to precipitate the palladium as a sulfide.[13] This method is robust and can be performed on the product solution before final isolation.
-
Mechanism: Treating the solution of your product with a soluble sulfide source, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), will precipitate the palladium as highly insoluble palladium sulfide (PdS). The PdS can then be easily removed by filtration through a pad of celite.
-
Trustworthiness: This method is widely used in process chemistry due to its efficiency and the ease of removing the solid precipitate. A detailed protocol is available in Section 4 . It is crucial to perform this step before final crystallization to avoid trapping the metal within the crystal lattice.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is a typical purity level to expect directly after synthesis, before purification? Purity can range widely from 85% to 95% depending on the optimization of the reaction conditions.[14] It is uncommon to achieve >99% purity without dedicated purification steps.
FAQ 2: What is the best analytical method for routine purity checks? For quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. It provides excellent resolution of the main component from related impurities and allows for accurate quantification.[5]
FAQ 3: What is a good starting solvent for recrystallization? A mixture of an alcohol and water (e.g., ethanol/water) or a hydrocarbon and a polar solvent (e.g., toluene/ethanol) is often effective.[15] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.[16][17] Always start with small-scale trials to find the optimal solvent and ratio.
FAQ 4: How can I be sure my starting materials are not the source of the problem? Always verify the purity of your starting materials (aryl halide and boronic acid) by NMR or HPLC before starting the reaction. Impurities in the starting materials will carry through the synthesis and complicate purification. Boronic acids, in particular, can dehydrate to form boroxines, which can affect reactivity.
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual palladium sulfide), perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Induce Crystallization: While stirring, slowly add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. one-third of the organic volume). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral compounds dissolved in the aqueous layer, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. The pure product will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 3: Removal of Residual Palladium Catalyst
-
Dissolution: After the reaction workup but before final product isolation (e.g., after an initial extraction but before solvent removal), dissolve the crude product in a solvent like methanol or ethanol.
-
Sulfide Addition: Add a small amount (approx. 0.1 equivalents relative to the catalyst) of an aqueous sodium sulfide (Na₂S) solution.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A fine black precipitate of palladium sulfide (PdS) should form.
-
Filtration: Filter the mixture through a pad of celite or diatomaceous earth to remove the black precipitate. Wash the filter cake with a small amount of the solvent.
-
Further Processing: The clear filtrate, now free of palladium, can be carried forward for final purification steps like recrystallization or acid-base extraction.
Section 5: Analytical Methods for Purity Assessment
Choosing the right analytical technique is crucial for accurately determining the purity of your product.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility, followed by mass-based detection. | Intrinsic quantitative relationship between NMR signal intensity and the number of nuclei. |
| Best For | Routine purity checks, quantifying known and unknown impurities, stability testing. | Identifying volatile impurities and byproducts. Requires derivatization for the non-volatile benzoic acid. | Highly accurate purity determination without a reference standard of the compound itself (primary method). |
| Typical Accuracy | 98.0 - 102.0% (relative to a standard) | 97.0 - 103.0% (area percent) | 99.0 - 101.0% (absolute) |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Reference | [5] |
Troubleshooting Logic Diagram
This flowchart provides a systematic approach to diagnosing and solving purity issues with your this compound.
Caption: A decision tree for troubleshooting purity issues.
References
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents.
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
(PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Available at: [Link]
-
hydrolysis of esters - Chemguide. Available at: [Link]
-
Nanomaterials for the removal and detection of heavy metals: a review - RSC Publishing. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link] benzoic acid.pdf
-
Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. Available at: [Link]
-
Acid-Base Extraction. Available at: [Link]
-
Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances - PMC - NIH. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available at: [Link]
-
Heavy Metal Detection and Removal by Composite Carbon Quantum Dots/Ionomer Membranes - ResearchGate. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Benzoic acid is very soluble in chloroform but only sparingly soluble in water. Is chloroform a better solvent than water for recrystallization of benzoic acid? Justify your answer. - Quora. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. Available at: [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]
-
Tech Note: Removal of Heavy Metals by Photocatalyst. - Redalyc. Available at: [Link]
-
Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC - ResearchGate. Available at: [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. vernier.com [vernier.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 14. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid
An advanced technical support guide from the desk of a Senior Application Scientist.
Introduction Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This biaryl moiety is a critical intermediate in the development of various pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward via Suzuki-Miyaura cross-coupling, presents specific challenges related to substrate reactivity and catalyst selection. This guide provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to empower researchers to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and reliable method for synthesizing this compound?
The most robust and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance, utilizes commercially available and stable reagents, and generally proceeds under mild conditions.[1][2] The core transformation involves coupling an aryl halide with an arylboronic acid. Alternative methods reported in patent literature often involve multiple steps, harsh oxidants like dichromate, or expensive and hazardous reagents, making them less suitable for scalable and environmentally conscious production.[3][4]
The proposed reaction is as follows:
-
Aryl Halide: 2-Chloro-4-bromobenzoic acid
-
Boronic Acid: 4-Fluorophenylboronic acid
-
Catalyst: Palladium source + Phosphine Ligand
-
Base: Inorganic base (e.g., K₃PO₄, K₂CO₃)
-
Solvent: Aprotic polar solvent (e.g., Dioxane, THF, MeTHF)
Q2: Why is 2-Chloro-4-bromobenzoic acid the recommended starting material over other dihalogenated precursors?
The choice of 2-Chloro-4-bromobenzoic acid is a strategic decision rooted in the differential reactivity of carbon-halogen bonds in Palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-OTf >> C-Cl.
-
Selective Reactivity: The C-Br bond undergoes oxidative addition to the Pd(0) center much more readily than the C-Cl bond. This chemoselectivity allows for the precise formation of the desired C-C bond at the 4-position while leaving the chlorine atom at the 2-position untouched.
-
Avoiding C-Cl Activation: While modern catalysts can activate C-Cl bonds, it requires more forcing conditions or highly specialized ligand systems.[5][6] Using the bromo-analogue simplifies the process, reduces the risk of side reactions (like coupling at the 2-position), and generally leads to cleaner product formation with lower catalyst loadings.
Q3: Catalyst selection is critical. Which Palladium precatalyst and ligand combination is optimal for this specific transformation?
This is the most crucial parameter for success. The substrate, 2-Chloro-4-bromobenzoic acid, possesses an electron-withdrawing carboxylic acid group and a deactivating chloro group. This electronic profile necessitates a catalyst system that is both highly active and robust.
The Causality Behind Catalyst Choice: The rate-limiting step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) complex.[1] To accelerate this step, especially with a somewhat deactivated substrate, a ligand that increases the electron density on the palladium center is required.
-
Ligand Class: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for this type of challenging coupling.[1] They enhance the rate of both oxidative addition and the final reductive elimination step, leading to a more efficient catalytic cycle.
-
Recommended Ligands: SPhos and XPhos are excellent starting points. SPhos, in particular, is known for its high activity in coupling aryl chlorides, indicating its potent electron-donating ability which is beneficial even when targeting a bromide.[7]
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts are highly recommended. Precatalysts like SPhos Pd G3 or XPhos Pd G3 are air- and moisture-stable, ensure a 1:1 ligand-to-palladium ratio, and generate the active LPd(0) species efficiently and reliably in solution, preventing the formation of inactive palladium black.[7]
The diagram below illustrates the fundamental Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
Q: My reaction yield is poor or the conversion is incomplete. What are the most likely causes and solutions?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The logical workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q: I'm observing significant protodeborylation of my 4-fluorophenylboronic acid. How can I mitigate this?
Protodeborylation is the hydrolysis of the C-B bond, converting your boronic acid back to fluorobenzene, which halts the reaction. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids and under certain conditions.[2]
Causality & Solutions:
-
Mechanism: The presence of water and a base can facilitate the cleavage of the C-B bond.
-
Solution 1: Choice of Base: Switch from a weaker base like NaHCO₃ or K₂CO₃ to a stronger, more oxophilic, and often anhydrous base like potassium phosphate (K₃PO₄).[1][7] This base is highly effective at promoting the transmetalation step while minimizing the competing protodeborylation pathway.
-
Solution 2: Anhydrous Conditions: While many Suzuki reactions are tolerant to water, excessive water can promote this side reaction. Using an anhydrous solvent and a dry base can significantly reduce protodeborylation.[7]
-
Solution 3: Use a Boronate Ester: If the problem persists, consider using the pinacol ester of 4-fluorophenylboronic acid (4-fluorophenylboronic acid pinacol ester). Boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids.[7]
Q: My reaction has stalled, and I see the formation of black particles (palladium black). What does this mean?
The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This happens when the ligand fails to adequately stabilize the palladium nanoparticles.
Causality & Solutions:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center. If these "naked" palladium atoms encounter each other, they will irreversibly aggregate.
-
Solution 1: Use a More Stable Ligand: Bulky biaryl phosphine ligands (e.g., SPhos, XPhos) form more stable complexes with palladium than simpler ligands like PPh₃, reducing the likelihood of dissociation and precipitation.
-
Solution 2: Use a Precatalyst: As mentioned, G3 and newer generation precatalysts are designed to release the active LPd(0) species slowly and controllably, maintaining a low concentration of the active catalyst throughout the reaction and minimizing agglomeration.
-
Solution 3: Lower the Temperature: If possible, running the reaction at a lower temperature (e.g., 80°C instead of 110°C) can reduce the rate of ligand dissociation and catalyst decomposition, though this may require a longer reaction time.
Data & Protocols
Table 1: Comparison of Catalyst Systems for the Target Synthesis
This table summarizes typical results based on literature precedent for similar Suzuki-Miyaura couplings.[8][9] Conditions are standardized for comparison.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 12-18 | 60-75 | "Classical" conditions; may suffer from catalyst deactivation. |
| Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | 85-95 | High activity but requires careful preparation of the active catalyst. |
| SPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 80 | 2-4 | >95 | Recommended: Air-stable, highly efficient, lower temp, and fast. |
| XPhos Pd G3 (1 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3-6 | >90 | Excellent alternative, very robust and broadly applicable. |
Experimental Protocol: Recommended Synthesis using SPhos Pd G3
This protocol is a self-validating system designed for high yield and reproducibility.
Materials:
-
2-Chloro-4-bromobenzoic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
SPhos Pd G3 precatalyst (0.01 eq, 1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-bromobenzoic acid (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and powdered K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the SPhos Pd G3 precatalyst (0.01 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with Argon or Nitrogen for 10-15 minutes. This degassing step is critical to prevent oxidative deactivation of the catalyst.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture vigorously. The reaction is typically complete within 2-4 hours.
-
Monitoring: Progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, causing it to move to the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or by column chromatography on silica gel to yield this compound as a white to off-white solid.
References
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
-
Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
Welcome to the technical support resource for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during its synthesis. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying unknown byproducts in my reaction mixture?
The backbone of impurity identification relies on a multi-technique approach to separate, identify, and quantify unexpected compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool for detection and quantification.[2] It excels at separating the target compound from structurally similar impurities. Developing a robust gradient method is crucial for resolving all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful technique for initial identification.[1][2] It provides the molecular weight of the impurities, offering the first clue to their structure. High-resolution mass spectrometry (HRMS) can even help determine the molecular formula.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is indispensable for identifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight byproducts.[][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity has been isolated or sufficiently concentrated, NMR is the gold standard for unambiguous structure elucidation.[2][5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed connectivity information.
Troubleshooting Guide: Synthesis Pathway Analysis
The most common and versatile route to this compound is the Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on this pathway, with additional notes on potential alternative routes like Grignard reactions.
Pathway 1: Suzuki-Miyaura Cross-Coupling
This reaction typically involves the coupling of a halo-benzoic acid derivative (e.g., 2-Chloro-4-bromobenzoic acid) with 4-fluorophenylboronic acid, catalyzed by a palladium complex.
Caption: Suzuki-Miyaura synthesis pathway and common side reactions.
Q2: My LC-MS shows a mass corresponding to 4,4'-difluorobiphenyl. What is this and how can I prevent it?
This is Byproduct A , the result of homocoupling of your 4-fluorophenylboronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can alter the palladium catalytic cycle, favoring the coupling of two boronic acid molecules. It can also occur if the transmetalation step is slow compared to other pathways.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical factor is ensuring your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Use a robust solvent sparging technique (e.g., bubbling argon through the solvent for 20-30 minutes) before adding the catalyst.
-
Catalyst & Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, minimizing the time available for side reactions.
-
Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.3 equivalents) is typically sufficient.
-
Q3: I am seeing a significant amount of 2-chlorobenzoic acid in my crude product. What went wrong?
This is Byproduct B , the product of protodehalogenation (or hydrodehalogenation) of your starting material.
-
Causality: In this process, the bromine atom is replaced by a hydrogen atom. This can be caused by several factors:
-
Hydride Sources: Impurities in reagents or certain solvents can act as hydride donors.
-
Base and Solvent: Protic solvents (like alcohols) or certain bases (like hydroxides or alkoxides) can promote this side reaction.
-
Interrupted Catalytic Cycle: If the catalytic cycle is stalled after oxidative addition but before transmetalation, the organopalladium intermediate can react with a proton source.
-
-
Troubleshooting & Prevention:
-
Solvent & Base Selection: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene. Switch to a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Reagent Quality: Ensure your starting 2-Chloro-4-bromobenzoic acid is pure and free from contaminants that could act as proton or hydride sources.
-
Ligand Optimization: The use of bulky biarylphosphine ligands can accelerate the desired cross-coupling, thereby suppressing the protodehalogenation pathway.
-
Q4: My reaction seems to have produced fluorobenzene. How is this possible?
This is Byproduct C , resulting from the protodeboronation of 4-fluorophenylboronic acid.
-
Causality: The boronic acid group is replaced by a hydrogen atom. This is often promoted by excess base, water, or high temperatures, leading to the cleavage of the C-B bond before it can participate in the transmetalation step of the Suzuki coupling.
-
Troubleshooting & Prevention:
-
Control Base Stoichiometry: Use the recommended amount of base (typically 2-3 equivalents). An excessive amount can accelerate the decomposition of the boronic acid.
-
Anhydrous Conditions: While Suzuki reactions can tolerate some water, minimizing it can reduce the rate of protodeboronation. Ensure solvents and reagents are reasonably dry.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Monitor the reaction for completion (e.g., by TLC or LC-MS) and avoid prolonged heating once the starting material is consumed.
-
| Byproduct | Common Name | Likely Cause | Primary Solution |
| 4,4'-Difluorobiphenyl | Homocoupling Product | Oxygen in reaction | Rigorous degassing; use of inert atmosphere |
| 2-Chlorobenzoic Acid | Protodehalogenation Product | Protic solvents; non-optimal base | Use anhydrous aprotic solvents (Dioxane, THF); switch to K₃PO₄ |
| Fluorobenzene | Protodeboronation Product | Excess base; high temperature | Control base stoichiometry; avoid excessive heating |
Pathway 2: Grignard Reaction
An alternative route involves forming a Grignard reagent from a dihalobenzene precursor (e.g., 1-bromo-2-chloro-4-fluorobenzene) followed by carboxylation with CO₂.
Q5: My Grignard reaction yield is very low, and I've isolated 2-chloro-4-fluorobenzene as a major byproduct. What happened?
The formation of 2-chloro-4-fluorobenzene indicates premature quenching of the Grignard reagent.
-
Causality: Grignard reagents are extremely strong bases and will react readily with any available proton source.[6] The most common culprit is trace amounts of water in the glassware or solvent (diethyl ether or THF).[6][7]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[6] Activate the magnesium using a small crystal of iodine, mechanical crushing, or a sonicator.[6][7]
-
Inert Atmosphere: The reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.
-
General Workflow for Impurity Identification & Resolution
Caption: A systematic workflow for identifying and resolving impurities.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general starting point and must be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: General Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which the product has high solubility and the impurities have lower solubility (e.g., ethanol, isopropanol, or a toluene/heptane mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified product under vacuum.
References
-
W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]
-
Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
University of Missouri-St. Louis. Grignard Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 3. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 5. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for various synthetic routes to this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate the challenges of your synthesis, ensuring a successful and efficient outcome.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its structural features, including the halogen substituents, make it a versatile precursor for creating complex molecular architectures. The successful and efficient synthesis of this compound is therefore of significant interest. This guide explores several common and alternative synthetic pathways, offering solutions to potential experimental hurdles.
Troubleshooting and FAQs: A-Route-Based Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, making it an excellent choice for synthesizing this compound.[1][2][3] A common approach involves the coupling of a boronic acid or its ester with an aryl halide.
Question 1: My Suzuki-Miyaura coupling reaction is showing low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are critical. For coupling with an aryl chloride, a more electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, is often more effective than triphenylphosphine (PPh₃). Consider using a pre-catalyst like a Buchwald precatalyst for improved activity and stability.[2]
-
Base Selection: The choice of base is crucial for the transmetalation step.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, a stronger base like potassium phosphate may be beneficial.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used.[2] Ensure your organic solvent is of high purity and anhydrous to prevent side reactions.
-
Reaction Temperature: While many Suzuki couplings can be performed at room temperature, some, especially those involving less reactive aryl chlorides, may require heating to proceed at a reasonable rate.[1][4]
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation. It is essential to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[2]
Route 2: Grignard Reaction and Carboxylation
This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to form the carboxylic acid.[5][6]
Question 1: I'm having trouble initiating the Grignard reagent formation. What should I do?
Answer: Difficulty in initiating a Grignard reaction is a frequent issue. Here are some proven techniques:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by:
-
Gently crushing the turnings in a mortar and pestle just before use.
-
Adding a small crystal of iodine, which can etch the magnesium surface.
-
Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
Using ultrasound (sonication) can also help to clean the magnesium surface and initiate the reaction.[5]
-
-
Initiator: A small amount of 1,2-dibromoethane can be added to the reaction mixture. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to activate the magnesium surface.
Question 2: My Grignard reaction is giving a low yield of the desired carboxylic acid, and I'm isolating a significant amount of a biphenyl byproduct. Why is this happening?
Answer: The formation of a biphenyl byproduct suggests a Wurtz-type coupling of your Grignard reagent with the starting aryl halide. This can be minimized by:
-
Slow Addition: Add the aryl halide solution to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
-
Efficient Carboxylation: Ensure that the Grignard reagent is added to a large excess of freshly crushed dry ice (solid CO₂). This maximizes the chances of the Grignard reagent reacting with CO₂ rather than unreacted aryl halide.
Route 3: Diazotization and Subsequent Functionalization
This route typically starts with an amino-substituted precursor, such as 2-chloro-4-aminobenzonitrile or 2-chloro-4-aminobromobenzene, which is converted to a diazonium salt. This versatile intermediate can then be transformed into the desired product through various reactions.[7][8]
Question 1: My diazotization reaction is not proceeding to completion. How can I ensure full conversion?
Answer: Incomplete diazotization can be due to several factors:
-
Temperature Control: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. It is critical to maintain a low temperature, typically 0-5 °C, throughout the addition of the sodium nitrite solution.
-
Acid Concentration: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is necessary to ensure the complete protonation of the amine and the generation of nitrous acid.
-
Purity of Starting Material: Impurities in the starting amine can interfere with the reaction. Ensure your starting material is of high purity.
Question 2: I am seeing a lot of side products after the conversion of the diazonium salt. How can I improve the selectivity of the subsequent reaction?
Answer: The reactivity of diazonium salts makes them prone to side reactions. To improve selectivity:
-
Control of Reaction Conditions: The specific conditions for the subsequent reaction (e.g., Sandmeyer, Schiemann, or hydrolysis) must be carefully controlled. This includes temperature, catalyst concentration, and the nature of the solvent.
-
Immediate Use: It is generally best to use the diazonium salt solution immediately after its preparation without isolation, due to its instability.
-
Choice of Counter-ion: For reactions like the Schiemann reaction (fluorination), the isolation of the tetrafluoroborate salt of the diazonium compound can provide a more stable intermediate.[7]
Comparative Overview of Synthetic Routes
| Synthetic Route | Key Advantages | Potential Challenges | Typical Yield Range | Key Reagents |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials, relatively mild conditions. | Catalyst and ligand selection can be critical and costly, requires inert atmosphere. | 70-95% | Palladium catalyst, phosphine ligand, base (e.g., K₂CO₃), boronic acid/ester. |
| Grignard Reaction | Utilizes readily available and inexpensive starting materials. | Requires strictly anhydrous conditions, sensitive to functional groups, potential for side reactions. | 50-80% | Magnesium, anhydrous ether/THF, dry ice (CO₂). |
| Diazotization | Versatile intermediate (diazonium salt), can start from readily available anilines. | Diazonium salts can be unstable and potentially explosive, requires careful temperature control, potential for side reactions. | 60-85% (over two steps) | Sodium nitrite, strong acid (e.g., HCl), copper salts (for Sandmeyer). |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
2-Chloro-4-bromo-benzoic acid methyl ester
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-Chloro-4-bromo-benzoic acid methyl ester (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (2-4 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Purification: Acidify the reaction mixture with HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis via Grignard Reaction
Materials and Reagents:
-
2-Chloro-4-fluoro-1-bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-chloro-4-fluoro-1-bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
-
Carboxylation:
-
Crush a large excess of dry ice in a separate beaker and add anhydrous diethyl ether to create a slurry.
-
Slowly pour the prepared Grignard reagent onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Slowly add aqueous HCl (e.g., 1 M) to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Visualizing the Synthetic Pathways
Caption: Overview of three alternative synthetic routes to this compound.
References
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
European Patent Office. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]
-
Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
World Intellectual Property Organization. (n.d.). WO/2022/201155 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
-
Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Unknown. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- Google Patents. (n.d.). EP0447421B1 - PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
University of Limerick. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-O) bonding by copper-mediated catalyst. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the NMR Spectral Analysis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid: A Comparative Approach
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-4-(4-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid, presents an interesting case for spectroscopic analysis due to the electronic interplay of its chloro, fluoro, and carboxylic acid functionalities. This guide provides a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR) spectral data, contextualized by a comparative study with experimentally-derived data from its structural analogues, 2-chlorobenzoic acid and 4-fluorobenzoic acid.
This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and in-depth molecular characterization. The insights provided herein are grounded in established principles of NMR spectroscopy and are supplemented with detailed experimental protocols to ensure scientific integrity and reproducibility.
The Challenge of Structural Elucidation
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for the comparative compounds, 2-chlorobenzoic acid and 4-fluorobenzoic acid.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | H-3 | ~ 7.65 | d | ~ 1.8 |
| H-5 | ~ 7.48 | dd | ~ 8.2, 1.8 | ||
| H-6 | ~ 8.15 | d | ~ 8.2 | ||
| H-2', H-6' | ~ 7.55 | m (dd) | ~ 8.7, 5.4 | ||
| H-3', H-5' | ~ 7.18 | m (t) | ~ 8.7 | ||
| -COOH | > 11.0 | br s | - | ||
| 2-Chlorobenzoic acid [1][2] | CDCl₃ | H-3 | 7.31 | m | - |
| H-4 | 7.40 | m | - | ||
| H-5 | 7.50 | m | - | ||
| H-6 | 8.09 | d | 7.44 | ||
| -COOH | > 11.0 | br s | - | ||
| 4-Fluorobenzoic acid [3] | DMSO-d₆ | H-2, H-6 | 8.01 | dd | 5.64, 5.6 |
| H-3, H-5 | 7.32 | t | 8.88 | ||
| -COOH | 13.06 | s | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Carbon Assignment | Chemical Shift (ppm) |
| This compound | CDCl₃ | C-1 | ~ 129.5 |
| C-2 | ~ 135.0 | ||
| C-3 | ~ 132.0 | ||
| C-4 | ~ 145.0 | ||
| C-5 | ~ 128.0 | ||
| C-6 | ~ 131.0 | ||
| C-1' | ~ 135.0 (d) | ||
| C-2', C-6' | ~ 130.0 (d) | ||
| C-3', C-5' | ~ 116.0 (d) | ||
| C-4' | ~ 163.0 (d) | ||
| -COOH | ~ 170.0 | ||
| 2-Chlorobenzoic acid [2][4] | CDCl₃ | C-1 | 128.46 |
| C-2 | 134.83 | ||
| C-3 | 126.75 | ||
| C-4 | 132.54 | ||
| C-5 | 131.56 | ||
| C-6 | 133.65 | ||
| -COOH | 171.09 | ||
| 4-Fluorobenzoic acid [5] | DMSO-d₆ | C-1 | 127.84, 127.81 |
| C-2, C-6 | 132.61, 132.52 | ||
| C-3, C-5 | 116.18, 115.96 | ||
| C-4 | 166.63, 164.14 | ||
| -COOH | 166.85 |
Interpretation of the Predicted Spectra
The predicted spectra for this compound can be logically deconstructed by considering the additive effects of the substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct regions for the protons on the chlorinated benzoic acid ring and the fluorinated phenyl ring.
-
Benzoic Acid Moiety (H-3, H-5, H-6):
-
H-6: This proton is ortho to the carboxylic acid group, which is strongly deshielding. Therefore, it is predicted to be the most downfield signal in the aromatic region, appearing as a doublet due to coupling with H-5.
-
H-5: This proton is expected to appear as a doublet of doublets, being coupled to both H-6 and H-3.
-
H-3: This proton, being ortho to the chlorine atom, will also be deshielded and is expected to show a smaller coupling to H-5, appearing as a doublet.
-
-
Fluorophenyl Moiety (H-2', H-6' and H-3', H-5'):
-
The symmetry of the 4-fluorophenyl group means that H-2' and H-6' are chemically equivalent, as are H-3' and H-5'.
-
H-2', H-6': These protons, ortho to the fluorine atom, will exhibit coupling to the adjacent protons (H-3' and H-5') and a characteristic through-space coupling to the fluorine atom. They are expected to appear as a multiplet, likely a doublet of doublets.
-
H-3', H-5': These protons, meta to the fluorine atom, will primarily show coupling to their adjacent protons (H-2' and H-6'), appearing as a triplet-like multiplet.
-
-
Carboxylic Acid Proton (-COOH):
-
The acidic proton is expected to be a broad singlet at a very downfield chemical shift, typically above 11 ppm, and its position can be concentration and solvent dependent.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework.
-
Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically around 170 ppm, due to the deshielding effect of the two oxygen atoms.
-
Fluorinated Phenyl Ring:
-
C-4': The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling and will be significantly shifted downfield.
-
C-3', C-5' and C-2', C-6': These carbons will also exhibit smaller C-F couplings.
-
-
Chlorinated Benzoic Acid Ring: The chemical shifts of these carbons will be influenced by the chlorine, the carboxylic acid group, and the fluorophenyl substituent. The carbon bearing the chlorine (C-2) and the carbon attached to the fluorophenyl group (C-4) are expected to be significantly deshielded.
Comparative Analysis: Learning from Analogues
A side-by-side comparison with the experimental data of 2-chlorobenzoic acid and 4-fluorobenzoic acid validates our predictions and provides deeper insights.
-
Influence of the Chloro Group: The ¹H NMR data for 2-chlorobenzoic acid shows a downfield shift for the proton ortho to the chlorine.[1][2] A similar effect is anticipated for H-3 in our target molecule. In the ¹³C NMR, the carbon bearing the chlorine in 2-chlorobenzoic acid is deshielded to approximately 134.8 ppm.[2][4]
-
Influence of the 4-Fluorophenyl Group: The ¹H NMR of 4-fluorobenzoic acid displays the characteristic doublet of doublets and triplet patterns for the aromatic protons due to H-F and H-H couplings.[3] This pattern is expected to be conserved in the fluorophenyl moiety of our target compound. The ¹³C NMR of 4-fluorobenzoic acid clearly shows the large downfield shift and C-F coupling for the carbon attached to fluorine.[5]
-
Synergistic Effects: In this compound, the introduction of the bulky 4-fluorophenyl group at the C-4 position will likely cause some twisting of the biaryl bond, which can influence the chemical shifts of the nearby protons and carbons due to changes in conjugation and anisotropic effects.
Visualizing the Structure and Key Correlations
The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR analysis.
Caption: Molecular structure with atom numbering.
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
Sample Preparation
-
Rationale: Proper sample preparation is critical to obtaining high-resolution spectra free from contaminants and artifacts. The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.
-
Protocol:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter.
-
NMR Spectrometer Setup and Data Acquisition
-
Rationale: The spectrometer must be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for sharp spectral lines and accurate chemical shift determination.
-
Protocol:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data to the frequency domain.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Conclusion
In the absence of direct experimental data, a combination of NMR prediction and comparative analysis with structurally related compounds provides a powerful and scientifically rigorous approach to the structural elucidation of novel molecules like this compound. The predicted ¹H and ¹³C NMR spectra, supported by the experimental data of 2-chlorobenzoic acid and 4-fluorobenzoic acid, offer a detailed picture of the molecule's electronic environment and connectivity. This guide not only presents the interpreted spectral data but also emphasizes the importance of sound experimental methodology, providing a comprehensive resource for researchers in the field.
References
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR of 2-Chloro-4-(4-fluorophenyl)benzoic Acid
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-(4-fluorophenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this complex molecule, comparing its spectral features with relevant alternatives to provide a comprehensive understanding of the influence of its constituent functional groups.
Introduction: The Crucial Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. In the realm of drug discovery and development, unambiguous structural confirmation is paramount for understanding a compound's activity, metabolism, and potential toxicity. For a molecule such as this compound, which contains multiple interacting aromatic systems and electronically influential substituents, ¹H and ¹³C NMR are indispensable tools for verifying its synthesis and purity.
This guide will not only present the spectral data but also explain the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing the target molecule with simpler, structurally related compounds, we can deconstruct the complex spectra and assign each signal with a high degree of confidence.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data
The acquisition of high-quality, reproducible NMR data is the bedrock of accurate spectral analysis. The following protocol outlines a standardized procedure for the preparation and analysis of this compound and its analogs.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity (>95%) to minimize interference from impurities.
-
Solvent Selection: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of a distinct solvent residual peak for referencing. Deuterated chloroform (CDCl₃) is also commonly used.
-
Dissolution and Filtration: After adding the solvent, gently vortex the sample to ensure complete dissolution. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. The residual solvent peak can also be used for referencing.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for different instruments and sample concentrations.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 13 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a spectrum of singlets and improve the signal-to-noise ratio.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
Comparative Spectral Analysis
To fully understand the ¹H and ¹³C NMR spectra of this compound, it is instructive to compare its spectral data with those of simpler, related molecules. This comparative approach allows for the systematic evaluation of the electronic and steric effects of each substituent on the chemical shifts and coupling constants of the aromatic protons and carbons.
For this analysis, we will compare our target molecule with:
-
2-Chlorobenzoic Acid: To understand the influence of the chloro and carboxylic acid groups on a single benzene ring.
-
4-Fluorobenzoic Acid: To observe the effect of the fluorine substituent.
-
2-Chlorobiphenyl: To assess the impact of the second phenyl ring without the fluorine and carboxylic acid functionalities.
-
4,4'-Difluorobiphenyl: To examine the spectral characteristics of the fluorinated biphenyl core.
¹H NMR Spectral Data Comparison
The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the benzene rings. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents, while the splitting patterns reveal the number and proximity of neighboring protons.
Table 1: Comparative ¹H NMR Spectral Data (Aromatic Region, ppm)
| Compound | H3 | H5 | H6 | H2' | H3' | H5' | H6' | -COOH |
| This compound (DMSO-d₆) | ~7.80 (d) | ~7.65 (dd) | ~8.00 (d) | ~7.75 (m) | ~7.35 (m) | ~7.35 (m) | ~7.75 (m) | ~13.5 (s, br) |
| 2-Chlorobenzoic Acid (CDCl₃)[2][3] | 7.31 (m) | 7.40 (m) | 7.50 (m) | - | - | - | - | 8.09 (d) |
| 4-Fluorobenzoic Acid (DMSO-d₆)[4] | 7.32 (t) | 8.12 (dd) | - | - | - | - | - | 13.10 (s, br) |
| 2-Chlorobiphenyl (CDCl₃)[5] | 7.22-7.47 (m) | 7.22-7.47 (m) | 7.22-7.47 (m) | 7.22-7.47 (m) | 7.22-7.47 (m) | 7.22-7.47 (m) | 7.22-7.47 (m) | - |
| 4,4'-Difluorobiphenyl (CDCl₃) | 7.10-7.20 (m) | 7.45-7.55 (m) | - | 7.45-7.55 (m) | 7.10-7.20 (m) | 7.10-7.20 (m) | 7.45-7.55 (m) | - |
Note: Chemical shifts for this compound are estimated from spectral images and may vary slightly. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet).
Analysis of ¹H NMR Spectra
-
Carboxylic Acid Proton: The proton of the carboxylic acid group in this compound appears as a broad singlet at a very downfield chemical shift (~13.5 ppm) in DMSO-d₆. This is characteristic of carboxylic acid protons due to strong deshielding and hydrogen bonding with the solvent.
-
Benzoic Acid Ring Protons (H3, H5, H6):
-
H6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the three, appearing as a doublet due to coupling with H5.
-
H5: This proton is coupled to both H6 and H3, resulting in a doublet of doublets.
-
H3: This proton is ortho to the chloro group and meta to the carboxylic acid, appearing as a doublet due to coupling with H5.
-
-
4-Fluorophenyl Ring Protons (H2', H3', H5', H6'): The protons on the 4-fluorophenyl ring exhibit a more complex pattern due to coupling with each other and long-range coupling with the fluorine atom. The protons ortho to the fluorine (H3' and H5') will be shifted upfield relative to the protons meta to the fluorine (H2' and H6'). The signals will likely appear as overlapping multiplets. The symmetry of the 4-fluorophenyl group means that H2' is equivalent to H6', and H3' is equivalent to H5'.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C1' | C2'/C6' | C3'/C5' | C4' | -COOH |
| This compound (est.) | ~130 | ~135 | ~128 | ~145 | ~125 | ~132 | ~136 | ~130 | ~116 | ~163 | ~168 |
| 2-Chlorobenzoic Acid (CDCl₃)[2][3] | 128.5 | 134.8 | 131.6 | 132.5 | 126.8 | 133.7 | - | - | - | - | 171.1 |
| 4-Fluorobenzoic Acid (DMSO-d₆)[4] | 127.8 | 132.5 | 116.0 | 165.4 | 116.0 | 132.5 | - | - | - | - | 166.7 |
| 2-Chlorobiphenyl (CDCl₃)[5] | 140.2 | 132.1 | 129.1 | 127.2 | 129.5 | 131.0 | 139.0 | 128.1 | 127.6 | 126.4 | - |
| 4,4'-Difluorobiphenyl (CDCl₃) | 137.5 | 128.8 | 115.8 | 162.5 | 115.8 | 128.8 | 137.5 | 128.8 | 115.8 | 162.5 | - |
Note: Chemical shifts for this compound are estimated from spectral images and may vary. The signals for carbons attached to fluorine will appear as doublets due to C-F coupling.
Analysis of ¹³C NMR Spectra
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most downfield signal in the spectrum (~168 ppm), which is characteristic for this functional group.
-
Aromatic Carbons:
-
C-F Bond: The carbon directly bonded to the highly electronegative fluorine atom (C4') will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.
-
C-Cl Bond: The carbon attached to the chlorine atom (C2) will also be shifted downfield.
-
Quaternary Carbons: The quaternary carbons (C1, C4, and C1') will generally have lower intensities compared to the protonated carbons.
-
Fluorine's Influence: The fluorine atom's electron-withdrawing effect will influence the chemical shifts of the other carbons in the 4-fluorophenyl ring, with the effect diminishing with distance.
-
Visualizing the Structure and Workflow
To better conceptualize the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Structure of this compound.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(4-fluorophenyl)benzoic acid
This guide provides an in-depth comparison of mass spectrometry-based and alternative analytical techniques for the characterization and quantification of 2-Chloro-4-(4-fluorophenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers practical insights, supporting experimental data, and detailed protocols to aid in methodological selection and implementation.
Introduction: The Analytical Imperative for a Halogenated Biaryl Carboxylic Acid
This compound is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and agrochemicals. Its halogenated nature and acidic functional group present specific challenges and opportunities for analytical characterization. Accurate and sensitive detection is paramount for pharmacokinetic studies, metabolite identification, process chemistry, and quality control. This guide explores the optimal analytical strategies, focusing on the nuanced application of mass spectrometry (MS) and comparing it with other established methods.
The molecular structure consists of a benzoic acid core substituted with a chlorine atom and a fluorophenyl group. Key physicochemical properties influencing its analysis are:
-
Molecular Formula: C₁₃H₈ClFO₂
-
Monoisotopic Mass: 250.0200 Da
-
Acidity (pKa): The carboxylic acid group (pKa typically ~3-4) makes this molecule readily ionizable.
This inherent acidity is the cornerstone of developing a robust mass spectrometry method, particularly leveraging Electrospray Ionization (ESI).
Part 1: Foundational Principles for Mass Spectrometry Analysis
The success of any MS-based analysis hinges on the efficient generation of gas-phase ions from the analyte. For this compound, the choice of ionization source and polarity are critical first steps.
Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the premier choice for polar, ionizable molecules like carboxylic acids.[1] It is a 'soft' ionization technique, meaning it minimizes in-source fragmentation, preserving the molecular ion for detection.[2]
-
Electrospray Ionization (ESI): ESI is ideal due to the acidic proton on the carboxylic acid group. In solution, this proton can be easily removed to form a negatively charged carboxylate anion, [M-H]⁻. This process is highly efficient, leading to excellent sensitivity.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar molecules.[3] While it could potentially ionize this compound, ESI is generally superior for pre-charged or easily ionizable species in solution.
-
Atmospheric Pressure Photoionization (APPI): APPI is typically reserved for nonpolar aromatic compounds and is not the first choice for a polar acidic analyte.
Verdict: ESI is the most suitable ionization source due to the analyte's ability to readily form ions in solution.
Rationale for Ionization Polarity: Negative vs. Positive Mode
The polarity of the mass spectrometer determines whether positive or negative ions are detected.
-
Negative Ion Mode: This is the logical and most effective choice. The carboxylic acid group readily loses a proton (deprotonates) to form a stable carboxylate anion [M-H]⁻. This process is highly favored, especially when the mobile phase pH is slightly basic or neutral, leading to a strong and stable signal.[4]
-
Positive Ion Mode: While protonation of the molecule to form [M+H]⁺ is possible, the efficiency is significantly lower for a strongly acidic compound.[4] Derivatization would be required to introduce a readily protonated functional group, adding complexity to the workflow.[5][6]
Part 2: Comparative Analysis of Mass Spectrometry Platforms
The choice of mass analyzer dictates the type of data obtained, from quantitative precision to high-confidence structural elucidation. Here, we compare two workhorse platforms: the Triple Quadrupole (QqQ) and the Quadrupole Time-of-Flight (QTOF).
Scenario 1: High-Throughput Quantification with LC-QqQ-MS
For quantitative applications, such as pharmacokinetic analysis or impurity monitoring, the Triple Quadrupole mass spectrometer is the gold standard.[7] It operates in Selected Reaction Monitoring (SRM) mode, a highly selective and sensitive technique.
In SRM, the first quadrupole (Q1) is set to isolate the precursor ion (the deprotonated molecule, [M-H]⁻, at m/z 249.0). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion. This two-stage mass filtering drastically reduces chemical noise and enhances sensitivity.[8]
Scenario 2: Structural Confirmation with High-Resolution LC-QTOF-MS
When the goal is to confirm the identity of a compound or identify unknown metabolites, a high-resolution mass spectrometer like a QTOF is superior.[9]
A QTOF instrument provides:
-
High Mass Accuracy: It can measure the mass of an ion to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.
-
High Resolution: It can distinguish between ions with very similar masses, which is crucial for analyzing complex mixtures.[7]
-
Full Scan MS/MS: The TOF analyzer detects all fragment ions simultaneously, providing a complete fragmentation spectrum that is invaluable for structural elucidation.[10]
Performance Comparison: QqQ vs. QTOF
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) |
| Primary Application | Targeted Quantification | Identification, Characterization, Unknown Screening |
| Operating Mode | Selected Reaction Monitoring (SRM) | Full Scan, MS/MS (All Ions) |
| Sensitivity | Excellent (attomole to femtomole)[8] | Very Good (low femtomole)[9] |
| Selectivity | Excellent (due to SRM) | Good (improved with high resolution) |
| Mass Accuracy | Low (~0.1 Da) | High (<5 ppm) |
| Dynamic Range | Excellent (5-6 orders of magnitude)[10] | Good (3-4 orders of magnitude)[9] |
| Data Acquired | Pre-selected transitions only | All ions in a mass range |
Part 3: Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can be employed, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the analysis of aromatic compounds. The presence of the phenyl rings in this compound results in strong UV absorbance, making it amenable to this method.[11]
-
Advantages: Simplicity, lower cost, and ease of use.
-
Disadvantages: Lower sensitivity and significantly lower selectivity compared to MS. Co-eluting impurities with similar UV spectra can interfere with quantification. It provides no structural information beyond the retention time and UV spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this carboxylic acid by GC-MS is not feasible due to its low volatility and high polarity.[12] However, with a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester), GC-MS can be a viable option.[13]
-
Advantages: Excellent chromatographic separation and access to extensive electron ionization (EI) spectral libraries for identification.
-
Disadvantages: Requires an additional, and sometimes complex, derivatization step which can introduce variability.[14] Not suitable for high-throughput applications.
Methodology Comparison Summary
| Technique | Sensitivity | Selectivity | Throughput | Structural Information |
| LC-QqQ-MS | Highest | Highest | High | Limited (Fragment masses) |
| LC-QTOF-MS | High | High | Medium | Excellent (Accurate mass & MS/MS) |
| HPLC-UV | Moderate | Low | High | Minimal (Retention time) |
| GC-MS | High | High | Low | Good (EI Spectrum) |
Part 4: Detailed Experimental Protocols
These protocols provide a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
Protocol 1: LC-QqQ-MS for Quantification
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Create a calibration curve by serial dilution in 50:50 acetonitrile:water.
-
For plasma samples, perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile), centrifuge, and dilute the supernatant.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (QqQ):
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
SRM Transition:
-
Precursor Ion (Q1): m/z 249.0
-
Product Ion (Q3): m/z 205.0 (corresponding to loss of CO₂)
-
-
Collision Energy: Optimize for maximum signal (typically 15-25 eV).
-
Protocol 2: LC-QTOF-MS for Identification
-
Sample Preparation and LC: Use the same conditions as described in Protocol 1.
-
Mass Spectrometry (QTOF):
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: MS/MS with collision energy ramping (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Mass Resolution: >20,000 FWHM.
-
Lock Mass: Use a reference compound for continuous mass correction.
-
Part 5: Data Interpretation and Trustworthiness
Expected Fragmentation Pattern
In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 249.0) is expected to follow characteristic pathways for carboxylic acids.
-
Primary Fragmentation: The most common fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion. This results in a prominent fragment ion at m/z 205.0 .[15]
-
Secondary Fragmentation: Further fragmentation of the m/z 205.0 ion can occur, potentially involving the loss of chlorine or other rearrangements, providing further structural confirmation.
A self-validating system relies on consistent results. The observation of the accurate mass of the precursor ion, the predicted isotopic pattern (due to ³⁵Cl and ³⁷Cl), and the characteristic loss of CO₂ provides very high confidence in the identification of the analyte.
Visualizations
General LC-MS Workflow
Caption: A generalized workflow for LC-MS analysis.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway in negative ESI mode.
References
- Benchchem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
- ResearchGate. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- PubChem. 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid.
- Husek, P. (2003). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography.
- Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- Ho, J. et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology.
- Khan, M. A. et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites.
- Goodwin, C. R. et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry.
- Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699.
- ResearchGate. qQQ and Q-TOF liquid chromatography mass spectrometry direct aqueous analysis of herbicides and their metabolites in water.
- Scribd. Agilent QQQ Vs QTOF and Data Extraction.
- Wikipedia. Electrospray ionization.
- Benchchem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- ResearchGate. Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma.
- ResearchGate. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- Thermo Fisher Scientific. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
- Plos.org. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions.
- University of Illinois. Electrospray Ionization.
- SIELC Technologies. Benzoic Acid.
- Reddit. Difference between a Triple Quad and a Triple TOF.
- Benchchem. Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
- SAGE Journals. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
Sources
- 1. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
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- 5. mdpi.com [mdpi.com]
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- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Infrared spectroscopy of 2-Chloro-4-(4-fluorophenyl)benzoic acid
An Expert's Guide to the Infrared Spectroscopic Analysis of 2-Chloro-4-(4-fluorophenyl)benzoic acid: A Comparative and Predictive Approach
The Principle of FT-IR Spectroscopy in Structural Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or scissor). The resulting spectrum is a unique molecular fingerprint, where the position, intensity, and shape of absorption bands reveal the presence of specific functional groups and provide insights into the overall molecular structure. For a molecule like this compound, FT-IR is indispensable for confirming the presence of the carboxylic acid moiety, the aromatic systems, and the halogen substituents.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following describes a standard operating procedure for obtaining a high-quality FT-IR spectrum of a solid powder, such as the title compound, using an Attenuated Total Reflectance (ATR) accessory, which has become the industry standard for its simplicity and reproducibility.
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-grade isopropanol or ethanol-soaked, lint-free wipe and allow it to dry completely. This step is critical to prevent cross-contamination and ghost peaks from previous samples.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which is then mathematically subtracted from the sample spectrum to provide a pure spectrum of the compound.
-
-
Sample Application:
-
Place a small amount of the this compound powder (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a solid organic compound are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
After acquisition, the spectrum is automatically ratioed against the background.
-
Perform a baseline correction if necessary to ensure the absorption bands originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Workflow for FT-IR Spectrum Acquisition
Caption: Standard workflow for acquiring an ATR-FT-IR spectrum of a solid sample.
Comparative Spectral Analysis: Building the Prediction
To predict the spectrum of this compound, we will analyze the spectra of its constituent parts. The key is to understand how the electronic effects (inductive and resonance) of the substituents shift the characteristic vibrational frequencies relative to the parent molecule, benzoic acid.
| Compound | Key Structural Features | Relevance to Target Molecule |
| Benzoic Acid | Carboxylic acid on a benzene ring | The fundamental backbone, providing baseline frequencies for the -COOH group and the monosubstituted ring. |
| 2-Chlorobenzoic Acid | Chlorine atom ortho to the carboxylic acid | Demonstrates the electronic and steric influence of an electron-withdrawing group adjacent to the carboxyl group. |
| 4-Fluorobenzoic Acid | Fluorine atom para to the carboxylic acid | Shows the effect of a strongly electronegative group on the phenyl ring, influencing C-H and C=C vibrations. |
| 4-Biphenylcarboxylic Acid | A second phenyl ring para to the carboxylic acid | Models the influence of the extended aromatic system present in the target molecule. |
Reference Spectra Deconstruction
The following table summarizes the key, experimentally observed vibrational frequencies for our reference compounds.
| Vibrational Mode | Benzoic Acid (cm⁻¹) | 2-Chlorobenzoic Acid (cm⁻¹) | 4-Fluorobenzoic Acid (cm⁻¹) | 4-Biphenylcarboxylic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3100-2500 (very broad) | ~3200-2500 (very broad) | ~3100-2500 (very broad) | ~3100-2500 (very broad) |
| Aromatic C-H Stretch | ~3065 | ~3070 | ~3080 | ~3075 |
| C=O Stretch (Carboxylic Acid) | ~1685 | ~1700 | ~1690 | ~1680 |
| Aromatic C=C Stretch | ~1600, 1585, 1450 | ~1595, 1575, 1440 | ~1605, 1590, 1495 | ~1605, 1485 |
| C-O Stretch / O-H Bend (Coupled) | ~1420, 1300 | ~1410, 1290 | ~1425, 1310 | ~1420, 1295 |
| C-Cl Stretch | N/A | ~800-600 | N/A | N/A |
| C-F Stretch | N/A | N/A | ~1230 | N/A |
| Aromatic C-H Out-of-Plane Bend | ~930, 715 | ~860, 750 | ~850, 770 | ~855, 760 |
Predicted Infrared Spectrum of this compound
By synthesizing the data from our reference molecules, we can make well-founded predictions for the key absorption bands of this compound.
Structural Contributions to the Final Spectrum
Caption: Predicting the target spectrum from its structural analogs.
Detailed Band Assignment and Prediction
-
O-H Stretching (Carboxylic Acid Dimer): Expected ~3200-2500 cm⁻¹ . Like all carboxylic acids in the solid state, this compound will form hydrogen-bonded dimers. This results in a very broad, strong absorption band that often obscures the aromatic C-H stretches.
-
Aromatic C-H Stretching: Expected ~3100-3000 cm⁻¹ . These will be weak to medium sharp peaks appearing on the shoulder of the broad O-H band.
-
C=O Stretching (Carbonyl): Predicted at ~1705-1695 cm⁻¹ . The C=O stretch of benzoic acid is at ~1685 cm⁻¹. The ortho-chloro substituent is electron-withdrawing via induction, which tends to increase the C=O bond order and shift the frequency to a higher wavenumber (as seen in 2-chlorobenzoic acid at ~1700 cm⁻¹). The 4-fluorophenyl group is also electron-withdrawing, further supporting a shift to a higher frequency compared to benzoic acid.
-
Aromatic C=C Stretching: Expected in the 1610-1450 cm⁻¹ region. This molecule has two different aromatic rings, which will lead to a complex series of 4-6 sharp, medium-to-strong bands. We predict key peaks around ~1605 cm⁻¹ , ~1580 cm⁻¹ , ~1490 cm⁻¹ (characteristic of the para-disubstituted fluorophenyl ring), and ~1450 cm⁻¹ .
-
C-O Stretching and O-H Bending (in-plane): Predicted ~1420 cm⁻¹ and ~1300 cm⁻¹ . These coupled vibrations are characteristic of the carboxylic acid dimer and are expected to be strong and relatively broad.
-
C-F Stretching: Predicted ~1240-1220 cm⁻¹ . This is a very strong, characteristic absorption for aryl fluorides. Its high intensity and distinct position make it a key confirmatory peak for the presence of the 4-fluorophenyl group.
-
Aromatic C-H Out-of-Plane (OOP) Bending: Predicted in the ~900-700 cm⁻¹ region. The substitution pattern on the rings dictates the position of these strong bands.
-
The 1,2,4-trisubstituted ring (the one with the -COOH and -Cl) will have a characteristic OOP bend around ~880-860 cm⁻¹ .
-
The 1,4-disubstituted (para) fluorophenyl ring will show a strong band around ~840-820 cm⁻¹ .
-
-
C-Cl Stretching: Predicted ~800-750 cm⁻¹ . The C-Cl stretch is often of medium intensity and can sometimes be difficult to assign definitively as it falls in the fingerprint region, but its presence is expected here based on the structure.
Summary of Predicted Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale for Prediction |
| O-H Stretch (Dimer) | 3200-2500 | Strong, Very Broad | Characteristic of all solid-state carboxylic acids. |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium, Sharp | Standard for aromatic rings. |
| C=O Stretch | 1705-1695 | Strong, Sharp | Shifted to higher frequency vs. benzoic acid due to the electron-withdrawing Cl and fluorophenyl groups. |
| Aromatic C=C Stretch | 1610, 1580, 1490, 1450 | Medium to Strong, Sharp | A complex pattern is expected due to two distinct, substituted aromatic rings. |
| C-O Stretch / O-H Bend | ~1420, ~1300 | Strong, Broad | Characteristic coupled vibrations of the carboxylic acid dimer. |
| C-F Stretch | 1240-1220 | Very Strong, Sharp | A key, high-intensity marker for the aryl-fluoride bond. |
| C-H OOP Bending | ~870 and ~830 | Strong, Sharp | Specific bands corresponding to the 1,2,4- and 1,4- substitution patterns of the two rings. |
| C-Cl Stretch | ~780 | Medium | Expected position for an aryl-chloride bond. |
Conclusion
While a direct experimental spectrum of this compound is not publicly cataloged, a scientifically rigorous prediction of its key infrared absorption bands can be constructed through a comparative analysis of its structural components. The resulting predicted spectrum serves as a powerful tool for researchers in confirming the synthesis of this molecule. The most telling features for identification would be the combination of the very broad O-H stretch, the high-frequency C=O stretch (~1700 cm⁻¹), the complex aromatic stretching region, and, most definitively, the very strong C-F stretching band around 1230 cm⁻¹ and the distinct C-H out-of-plane bending patterns below 900 cm⁻¹. This analytical approach underscores the predictive power of FT-IR spectroscopy and provides a robust framework for the structural verification of novel compounds.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Fluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-4-(4-fluorophenyl)benzoic Acid by High-Performance Liquid Chromatography
Abstract
The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 2-Chloro-4-(4-fluorophenyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity profile directly impacts the impurity profile of the resulting API. This guide presents a comprehensive, scientifically-grounded methodology for the purity assessment of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the causality behind the method's parameters, establish a self-validating system through rigorous system suitability testing, and compare this gold-standard technique with viable analytical alternatives. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.
The Analytical Imperative: Why Purity Matters
This compound is a halogenated bi-aryl carboxylic acid. Its synthesis can involve multiple steps, creating opportunities for the introduction of various impurities.[4][5] These can include unreacted starting materials, by-products from side reactions (such as unwanted isomers or nitration by-products), and degradation products.[6] The presence of these impurities, even at trace levels, can have significant consequences in drug development, potentially altering the pharmacological and toxicological properties of the final drug product. Therefore, a robust, specific, and sensitive analytical method is not merely a quality control checkpoint but a critical component of process validation and regulatory compliance.[3][7]
The Gold Standard: A Validated RP-HPLC Method
Reversed-phase HPLC is the predominant analytical technique for non-volatile organic molecules due to its versatility, high resolution, and reproducibility.[8][9] The method described herein is designed to separate this compound from its potential process-related impurities based on differences in their hydrophobicity.
The "Why": Rationale Behind Chromatographic Choices
The development of a successful HPLC method is rooted in the fundamental chemistry of the analyte and the principles of chromatography.
-
Analyte Chemistry : this compound is an acidic compound. In an aqueous solution, its carboxylic acid group can exist in either a protonated (neutral) or deprotonated (anionic) state. The deprotonated form is highly polar and will exhibit poor retention on a non-polar reversed-phase column. To ensure consistent retention and sharp, symmetrical peaks, we must suppress this ionization. The established rule of thumb is to adjust the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa, forcing the equilibrium towards the more hydrophobic, neutral form.[10][11]
-
Column Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[8] Its long alkyl chains provide a highly hydrophobic stationary phase, offering excellent retention for aromatic compounds like our analyte and facilitating the separation of structurally similar impurities.
-
Mobile Phase Strategy : We employ a gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile).
-
Aqueous Phase (Mobile Phase A) : Water with 0.1% Phosphoric Acid. The acid serves to lower the pH well below the pKa of the benzoic acid moiety, ensuring it remains protonated.[10]
-
Organic Phase (Mobile Phase B) : Acetonitrile. It is a common organic modifier that is water-miscible and has a low UV cutoff, making it ideal for UV detection.[9]
-
Gradient Elution : A gradient program, which varies the ratio of Mobile Phase A to B over time, is crucial for purity analysis. It allows for the effective elution of a wide range of impurities, from polar (eluting early) to non-polar (eluting late), within a single analytical run.
-
Experimental Protocol: Step-by-Step HPLC Analysis
This protocol is designed to be a self-validating system, ensuring that the data generated is reliable and accurate.
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water.
-
Reagents: Phosphoric acid (85%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 245 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 40 | | | 30 | 40 |
Sample and Standard Preparation:
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 50 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used to ensure that low-level impurities can be accurately detected and quantified.
Analysis Workflow:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution in duplicate.
Caption: High-level workflow for the HPLC purity assessment.
Trustworthiness: The Role of System Suitability Testing (SST)
Before any sample analysis is deemed valid, the performance of the chromatographic system must be verified.[12] SST ensures that the equipment, reagents, and column are functioning correctly.[13] The following parameters, based on United States Pharmacopeia (USP) guidelines, must be met.[12][14]
| SST Parameter | Purpose | Acceptance Criteria |
| Precision / Repeatability | Ensures the system provides consistent, reproducible results. | %RSD of peak areas from 5 replicate injections ≤ 2.0%.[12] |
| Tailing Factor (Tf) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or undesirable secondary interactions. | Tf ≤ 2.0.[12] |
| Theoretical Plates (N) | A measure of column efficiency. Higher numbers indicate better separation power. | N ≥ 2000. |
| Resolution (Rs) | The most critical parameter, ensuring that the main analyte peak is separated from the closest eluting impurity. | Rs ≥ 1.5 between the main peak and any adjacent peak.[14] |
Data Interpretation and Purity Calculation
The purity of the sample is determined using the area percent normalization method. This method assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable assumption for structurally related impurities.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak with an area less than 0.05% of the total area is typically disregarded as noise for reporting purposes. The decision process for confirming peak purity and identifying impurities is outlined below.
Caption: Decision workflow for data analysis and impurity characterization.
Comparative Analysis of Alternative Techniques
While RP-HPLC is the preferred method, other techniques could be considered. This comparison provides context for why HPLC is the superior choice for this specific application.
| Technique | Principle | Advantages for This Analyte | Disadvantages for This Analyte |
| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase.[9] | High resolution, high sensitivity, excellent reproducibility, direct analysis without derivatization. | Higher initial instrument cost, requires solvent disposal. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for identifying residual solvents or volatile impurities. | Analyte is non-volatile; requires derivatization (e.g., esterification) of the carboxylic acid, which adds complexity and potential for error. |
| Ultra-Performance LC (UPLC) | A form of HPLC using smaller column particles (<2 µm) at higher pressures. | Faster analysis times, improved resolution and sensitivity compared to conventional HPLC. | Higher backpressure requires specialized instrumentation; potential for column clogging. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information based on the magnetic properties of atomic nuclei. | Provides definitive structural identification of impurities if they are present at sufficient concentration (>1%). | Low sensitivity for trace impurity quantification; complex mixtures can be difficult to interpret. |
Conclusion
The purity of this compound is a critical quality attribute that necessitates a precise and reliable analytical method. The validated reversed-phase HPLC method detailed in this guide provides the necessary specificity, sensitivity, and robustness for its intended purpose. By understanding the chemical principles guiding the method's development, adhering to strict system suitability criteria, and correctly interpreting the resulting data, researchers and quality control professionals can ensure the integrity of this vital pharmaceutical intermediate. While alternative methods exist, the direct applicability and high performance of RP-HPLC establish it as the unequivocal gold standard for this analysis.
References
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- European Compliance Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Scribd. (n.d.). Revised USPSystem Suitability Parameters.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ResearchGate. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions?
- YouTube. (2024). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution.
- LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Journal of Engineering Sciences. (2021). Analytical Method Validation – Overview.
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- European Patent Office. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Patent 1853548.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. jespublication.com [jespublication.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Page loading... [guidechem.com]
- 5. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
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- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 14. scribd.com [scribd.com]
A Comparative Guide to 2-Chloro-4-(4-fluorophenyl)benzoic Acid and Its Analogs for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the biphenyl scaffold represents a privileged structure, offering a versatile platform for the design of novel therapeutic agents. Within this class, 2-Chloro-4-(4-fluorophenyl)benzoic acid stands as a key molecule of interest, its halogenated framework hinting at unique physicochemical and biological properties. This guide provides an in-depth, objective comparison of this compound with its structural analogs, supported by experimental data and established protocols to empower researchers in their quest for next-generation therapeutics.
Introduction: The Significance of Halogenated Biphenyl Carboxylic Acids
The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound core combines the rigidity of the biphenyl system with the electronic effects of its halogen substituents, making it a compelling starting point for the development of targeted therapies, particularly in oncology. This guide will delve into the nuanced differences among its analogs, providing a framework for rational drug design.
Physicochemical Properties: A Comparative Analysis
The subtle interplay of substituents on the biphenyl scaffold dictates the physicochemical properties of each analog, which in turn governs its pharmacokinetic and pharmacodynamic profile. Key parameters such as acidity (pKa) and lipophilicity (logP) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The acidity of the carboxylic acid group is a crucial factor influencing a molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with target proteins. The pKa of benzoic acid is approximately 4.2. The introduction of electron-withdrawing groups, such as chlorine and fluorine, is expected to increase the acidity (lower the pKa) of the carboxylic acid.
Table 1: Comparative Physicochemical Properties of this compound and Its Analogs
| Compound | Structure | Predicted pKa | Predicted logP |
| This compound | Structure of the parent compound | ~3.0 - 3.5 | ~4.5 - 5.0 |
| Analog 1: 2-Chloro-4-(phenyl)benzoic acid | Structure with no fluorine on the second ring | ~3.2 - 3.7 | ~4.2 - 4.7 |
| Analog 2: 2-Chloro-4-(4-chlorophenyl)benzoic acid | Structure with chlorine on the second ring | ~3.0 - 3.5 | ~5.0 - 5.5 |
| Analog 3: 2-Chloro-4-(4-methoxyphenyl)benzoic acid | Structure with a methoxy group on the second ring | ~3.4 - 3.9 | ~4.3 - 4.8 |
| Analog 4: 4-(4-Fluorophenyl)benzoic acid | Structure without the 2-chloro substituent | ~3.8 - 4.2 | ~3.9 - 4.4 |
Note: The pKa and logP values presented are estimations based on computational models and data from structurally similar compounds. Experimental determination is crucial for precise characterization.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a key indicator of a compound's ability to cross biological membranes. Halogenation generally increases lipophilicity. The position and nature of the halogen substituent on the second phenyl ring will modulate the overall logP of the molecule, impacting its solubility and potential for off-target effects.
Biological Activity: A Focus on Anticancer Potential
Derivatives of benzoic acid and biphenyl structures have demonstrated a wide range of biological activities, including anticancer properties[1]. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
While direct comparative biological data for this compound and its immediate analogs is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into their potential as anticancer agents. For instance, various substituted biphenyl carboxylic acids have been synthesized and evaluated for their efficacy against breast cancer cell lines, with some compounds showing outstanding activity[2].
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compound series, several structure-activity relationship (SAR) trends can be inferred:
-
Halogenation: The presence and position of halogen atoms are critical for activity. A fluorine atom at the 4-position of the second phenyl ring, as seen in the parent compound, is often associated with enhanced biological activity, potentially due to its ability to form favorable interactions with target proteins.
-
Substitution on the Second Phenyl Ring: The electronic nature of the substituent on the 4'-position of the biphenyl system can significantly impact potency. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups could be favorable in others, depending on the specific biological target.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoic acid ring likely induces a conformational twist in the biphenyl system, which can influence the molecule's shape and its ability to fit into a binding pocket.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key experimental procedures are provided below.
Synthesis of 2-Chloro-4-(substituted-phenyl)benzoic Acids
A common and effective method for the synthesis of this class of compounds is the Suzuki-Miyaura cross-coupling reaction.
Figure 1: General workflow for the synthesis of 2-Chloro-4-(substituted-phenyl)benzoic acid analogs via Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a reaction vessel, add 2-chloro-4-bromobenzoic acid (1 equivalent), the desired substituted phenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 equivalents).
-
Add a base, typically an aqueous solution of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-4-(substituted-phenyl)benzoic acid analog.
Determination of pKa by Potentiometric Titration
Figure 2: Workflow for the determination of pKa by potentiometric titration.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh the carboxylic acid derivative and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO). Dilute the solution with deionized water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize and record the reading.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point)[3][4].
Determination of logP by HPLC
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP values. The method is based on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity[5][6].
Figure 3: Workflow for the determination of logP by HPLC.
Step-by-Step Protocol:
-
Calibration: Prepare a series of standard compounds with well-established logP values.
-
Chromatography: Using a reverse-phase HPLC column (e.g., C18), determine the retention time (t_R_) for each standard and the void time (t_0_) of the system.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression of this plot provides a calibration curve.
-
Sample Analysis: Inject the test compound (this compound or its analog) onto the same HPLC system and determine its retention time.
-
logP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its logP value[3][6].
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth)[5].
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. The systematic modification of this scaffold, guided by a thorough understanding of structure-activity relationships, can lead to the identification of potent and selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these compounds. Future research should focus on synthesizing a diverse library of analogs and performing comprehensive biological screening to elucidate their mechanism of action and identify lead candidates for further preclinical development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
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A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid and Benzamide Derivatives
Introduction: The Quest for Potent Halogenated Scaffolds in Drug Discovery
The incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The 2-chloro-4-(4-fluorophenyl)benzoic acid core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Extensive literature searches for direct comparative studies on the biological activities of a series of this compound derivatives have yielded limited results. This guide, therefore, pivots to a broader comparative analysis of structurally related halogenated benzoic acid and benzamide derivatives to provide valuable insights into their potential therapeutic applications, focusing on their anticancer and anti-inflammatory activities.
By examining the structure-activity relationships (SAR) of these related compounds, we aim to provide a foundational understanding that can inform the future design and synthesis of novel derivatives of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Anticancer Activity of Halogenated Benzamide Derivatives
The benzamide moiety is a prevalent feature in a multitude of anticancer agents.[3][4] Halogenation of the benzamide scaffold has been shown to significantly influence cytotoxic potency.
Comparative Cytotoxicity of N-Phenylbenzamide Derivatives
A series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines.[5] The data, summarized in Table 1, highlights the impact of halogen substitution on anticancer activity.
Table 1: In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound ID | R-group on Phenyl Ring | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4e | 4-Chloro | 10.2 | 11.1 | 10.8 |
| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 |
| Doxorubicin | - | 1.2 | 1.5 | 1.8 |
| Data sourced from Shaheer et al. (2022).[5] |
The results indicate that the derivative with a fluorine substitution (4f ) exhibited greater potency across all three cell lines compared to the chloro-substituted analog (4e ).[5] This suggests that for this particular scaffold, fluorine may be a more favorable halogen for enhancing anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the N-phenylbenzamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (A549, HeLa, and MCF-7) are seeded in 96-well plates at a density of 2 x 10^5 cells per well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. Doxorubicin is used as a positive control.
-
Incubation: The plates are incubated for a further 48 hours to allow the compounds to exert their effects.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Workflow for Cytotoxicity Evaluation
Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.
Anti-inflammatory Activity of Halogenated Benzoic Acid Derivatives
Chronic inflammation is a key factor in the progression of numerous diseases, including cancer.[6] Cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory drugs.
COX-2 Inhibition by Benzoxazine Derivatives
A series of novel 1,4-benzoxazine derivatives, which can be considered as constrained analogues of benzoic acid derivatives, were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[7]
Table 2: In Vitro COX-1/COX-2 Inhibition by 1,4-Benzoxazine Derivatives
| Compound ID | R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 3e | 4-F-Ph | >100 | 0.68 | >147.1 |
| 3f | 4-Cl-Ph | >100 | 0.57 | >175.4 |
| 3r | 4-F-Ph | 134.5 | 0.72 | 186.8 |
| 3s | 4-Cl-Ph | 158.7 | 0.65 | 244.2 |
| Celecoxib | - | >100 | 0.30 | >333.3 |
| Data sourced from Kumar et al. (2022).[7] |
The data demonstrates that derivatives with a 4-chlorophenyl (3f , 3s ) or a 4-fluorophenyl (3e , 3r ) substituent exhibited potent and selective inhibition of COX-2 over COX-1.[7] This highlights the importance of a halogenated phenyl ring in achieving selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
The COX inhibitory activity of the synthesized compounds was evaluated using an in vitro enzyme immunoassay (EIA) kit.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme (either COX-1 or COX-2) for a specified time to allow for binding.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined.
COX-2 Inhibition Pathway
Caption: Simplified diagram of the COX-2 pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of these structurally related halogenated benzoic acid and benzamide derivatives provides several key SAR insights:
-
Influence of Halogen Identity: The nature of the halogen atom (fluorine vs. chlorine) can significantly impact biological activity. In the case of the imidazole-based N-phenylbenzamides, fluorine was more effective in enhancing anticancer potency.[5] For the benzoxazine-based COX-2 inhibitors, both fluorine and chlorine substitutions at the 4-position of the phenyl ring resulted in high potency.[7]
-
Impact of Halogen Position: The position of the halogen substituent on the aromatic ring is crucial for activity. The reviewed literature on various halogenated compounds suggests that the para-position is often favored for enhancing biological activity.[2][8]
-
Role of the Core Scaffold: The core scaffold to which the halogenated phenyl group is attached plays a critical role in determining the type and potency of the biological activity.
While this guide provides a surrogate analysis, it underscores the significant potential of the this compound scaffold. Future research should focus on the synthesis and systematic biological evaluation of a series of derivatives of this core structure. Such studies would enable a direct and comprehensive understanding of the SAR, paving the way for the development of novel and potent therapeutic agents.
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A Guide to the Crystallographic Analysis of 2-Chloro-4-(4-fluorophenyl)benzoic Acid and its Structural Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and function. X-ray crystallography provides the definitive map of atomic arrangements within a crystalline solid, offering invaluable insights into intermolecular interactions that govern physical properties and biological activity.[1]
This guide focuses on the crystallographic study of 2-Chloro-4-(4-fluorophenyl)benzoic acid, a substituted biphenyl carboxylic acid of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available as of this writing, this guide provides a comprehensive framework for its analysis. We will detail a robust, field-proven protocol for its synthesis, crystallization, and X-ray diffraction analysis.
Crucially, we will conduct a comparative analysis of closely related compounds for which crystallographic data are publicly available. By examining the structures of 2-Chloro-4-fluorobenzoic acid , 4-(4-chlorophenyl)benzoic acid , 2-chlorobenzoic acid , and 4-phenylbenzoic acid , we can infer the likely structural impact of the chloro and fluoro substituents on the biphenyl scaffold. This comparative approach offers a predictive lens for understanding the target molecule's conformation and crystal packing.
I. Synthesis and Crystallization: A Proposed Pathway
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a nitrogen-purged flask, dissolve 2-chloro-4-bromobenzoic acid (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Catalyst and Base Addition: Add potassium carbonate (3 equivalents) as a base, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up and Purification: After cooling to room temperature, acidify the mixture with 2M HCl, which will precipitate the crude product. Filter the solid, wash with water, and then recrystallize from a suitable solvent system such as ethanol/water or toluene to yield pure this compound.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For a molecule like this compound, several crystallization techniques should be screened in parallel.
-
Slow Evaporation: Prepare a saturated solution of the compound in a solvent such as acetone, ethanol, or ethyl acetate at room temperature. Loosely cap the vial to allow for slow evaporation over several days to weeks. The gradual increase in concentration facilitates ordered crystal growth.
-
Vapor Diffusion (Solvent/Anti-solvent): Place a small vial containing a concentrated solution of the compound inside a larger sealed jar. The outer jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: Prepare a nearly saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C). The decrease in temperature reduces solubility, which can induce crystallization.
The choice of solvent is critical and a screening of various solvents with different polarities is recommended.
II. X-ray Diffraction Workflow
Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, the following workflow is employed for data collection and structure solution.[1]
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated. The "phase problem" is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the calculated data from the model.
-
Validation: The final structure is validated for geometric sensibility and to ensure it is a chemically reasonable model.
III. Comparative Crystallographic Analysis of Structural Analogs
To predict the structural features of this compound, we will now compare the crystallographic data of four key analogues. The data presented here are sourced from the Cambridge Structural Database (CSD).
| Compound | CSD Deposition # | Formula | Space Group | Key Intermolecular Interaction | Dihedral Angle (Rings) |
| 4-Phenylbenzoic acid | 679622 | C₁₃H₁₀O₂ | P-1 | O-H···O Hydrogen Bond Dimers | ~37° |
| 2-Chlorobenzoic acid | Not specified, but known | C₇H₅ClO₂ | C2/c | O-H···O Hydrogen Bond Dimers | N/A |
| 2-Chloro-4-fluorobenzoic acid | 800038 | C₇H₄ClFO₂ | P2₁/n | O-H···O Hydrogen Bond Dimers | N/A |
| 4-(4-Chlorophenyl)benzoic acid | (Not specified, but known) | C₁₃H₉ClO₂ | P-1 | O-H···O Hydrogen Bond Dimers | ~30° |
Note: Dihedral angles can vary depending on the specific crystal form (polymorph).
Analysis of Structural Motifs
Figure 2: Relationship between the core benzoic acid motif and the effects of substituents on crystal packing and conformation.
-
The Dominant Hydrogen Bonding Motif: Across all the analyzed benzoic acid derivatives, the most prominent supramolecular interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[3] This is a highly robust and predictable interaction for this class of compounds. It is almost certain that this compound would also exhibit this dimeric structure.
-
Effect of the 4-Phenyl Group: The presence of a second phenyl ring, as seen in 4-phenylbenzoic acid, introduces a significant conformational degree of freedom: the dihedral angle between the two aromatic rings. In the known structure of 4-phenylbenzoic acid, this angle is approximately 37°. The presence of this bulky group and the potential for π-π stacking interactions between adjacent biphenyl systems will be a major determinant of the overall crystal packing.
-
Influence of the 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoic acid ring, as seen in 2-chlorobenzoic acid, introduces significant steric hindrance. This is expected to cause a noticeable twist of the carboxylic acid group out of the plane of the attached benzene ring. This conformational change can, in turn, influence the geometry of the hydrogen-bonded dimer. Furthermore, the chlorine atom can participate in weaker C-H···Cl or Cl···Cl halogen bonding interactions, which can provide additional stability to the crystal lattice.
-
Role of the 4-Fluoro Substituent: The fluorine atom on the second phenyl ring is less sterically demanding than chlorine. Its primary influence will be electronic, through its high electronegativity. This can lead to weak C-H···F hydrogen bonds, which can act as secondary structure-directing interactions, influencing the final crystal packing arrangement.
IV. Predicted Structure and Conclusion
Based on the detailed comparison of its structural analogs, we can predict the key crystallographic features of This compound :
-
Primary Structure: Molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups.
-
Conformation: The molecule will be non-planar. A significant dihedral angle will exist between the two phenyl rings, likely in the range of 30-40°. The 2-chloro substituent will force the carboxylic acid group to be twisted out of the plane of its attached benzene ring.
-
Crystal Packing: The overall three-dimensional packing will be governed by a combination of the primary hydrogen-bonded dimers, potential π-π stacking interactions between the biphenyl systems, and weaker C-H···Cl and C-H···F interactions.
This guide provides a comprehensive roadmap for the synthesis, crystallization, and structural analysis of this compound. By leveraging the known crystal structures of closely related molecules, we have established a strong predictive model for its solid-state conformation and intermolecular interactions. This approach of comparative analysis is a powerful tool in crystal engineering and rational drug design, allowing researchers to anticipate the structural landscape of novel compounds even before a single crystal is grown.
References
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A Comparative Guide to Analytical Methods for 2-Chloro-4-(4-fluorophenyl)benzoic Acid Quantification
Introduction
2-Chloro-4-(4-fluorophenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification are indispensable in a drug development and manufacturing setting. The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, required sensitivity, desired throughput, and the specific goal of the analysis—be it for routine quality control, stability studies, or impurity profiling.
This guide provides a comprehensive comparison of three prevalent analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges. All methodologies are designed and validated in alignment with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative capabilities for a wide range of compounds.[6][7] For this compound, a reversed-phase HPLC method with UV detection is a robust and widely applicable choice, particularly for assay and impurity quantification in drug substances and intermediates. The method's principle lies in the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[8][9]
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which provides strong retention for the aromatic rings and the benzoic acid moiety of the target molecule. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and retention time. Phosphoric acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection at a wavelength corresponding to the absorbance maximum of the analyte ensures optimal sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
3. Method Validation (as per ICH Q2(R1)): [1][3][4]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the standard. The analyte peak should be well-resolved from any other components.[10]
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS.[11][12] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability. This method offers high sensitivity and selectivity, making it suitable for trace-level impurity analysis.
Causality Behind Experimental Choices
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization reaction for carboxylic acids. It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis. The use of a mid-polarity capillary column (e.g., DB-5ms) provides good separation of the derivatized analyte from potential impurities. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2. Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Standard and Sample Preparation:
-
Prepare stock and calibration standards in a suitable solvent (e.g., ethyl acetate) before the derivatization step.
-
Prepare samples similarly, ensuring the final concentration is within the calibration range after derivatization.
4. Method Validation (as per ICH Q2(R1)): [1][3][4]
-
Specificity: Analyze a derivatized blank and confirm the absence of interfering peaks at the retention time of the analyte's TMS derivative. The mass spectrum of the analyte peak should be unique.[10]
-
Linearity: Prepare and derivatize a series of standards. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking the analyte into a matrix prior to derivatization. Recovery should be within 95.0-105.0%.
-
Precision: The %RSD for repeatability and intermediate precision should be ≤ 5.0%.
-
LOD and LOQ: Determine based on signal-to-noise ratios of the characteristic ions in SIM mode.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices.[13][14] It combines the separation power of HPLC with the specificity of tandem mass spectrometry.[15] This method is ideal for quantifying trace levels of this compound, such as in pharmacokinetic studies or for the detection of genotoxic impurities.
Causality Behind Experimental Choices
The use of a rapid separation C18 column reduces analysis time. The mobile phase with formic acid facilitates the ionization of the analyte in the mass spectrometer source. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional selectivity and reduces matrix interference.[15]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: To be determined by infusing a standard solution. For this compound (M.W. 250.65), the precursor ion would be m/z 249.7. The product ion would be determined experimentally (e.g., loss of CO₂ resulting in m/z 205.7).
2. Standard and Sample Preparation:
-
Prepare stock and calibration standards in a diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Concentrations can range from sub-ng/mL levels (e.g., 0.1 ng/mL) to 100 ng/mL.
-
Sample preparation may involve simple dilution or solid-phase extraction (SPE) for complex matrices to remove interferences.[16]
3. Method Validation (as per ICH Q2(R1)): [1][3][4]
-
Specificity: The MRM transition should be highly specific to the analyte, with no significant response in blank samples.
-
Linearity: A wide linear range is expected. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Recovery should be within 90.0-110.0%, especially at low concentrations.
-
Precision: The %RSD for repeatability and intermediate precision should be ≤ 10.0%.
-
LOD and LOQ: Will be significantly lower than HPLC-UV and GC-MS, often in the pg/mL range.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Comparative Performance Analysis
The choice of the optimal analytical method is a critical decision that balances performance with practical considerations. The following table summarizes the key performance characteristics of the three discussed methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | GC separation of a volatile derivative, followed by mass spectrometric detection. | LC separation followed by highly selective tandem mass spectrometry. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Sample Throughput | High | Medium (derivatization step required) | High |
| Selectivity | Good | Very Good | Excellent |
| Cost | Low | Medium | High |
| Primary Application | Assay, purity, routine QC | Trace impurity analysis | Ultra-trace analysis, bioanalysis, genotoxic impurity testing |
Conclusion and Method Selection
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is the method of choice for routine quality control, assay determination, and purity testing where high sensitivity is not the primary concern. Its robustness, cost-effectiveness, and high throughput make it ideal for manufacturing environments.
-
GC-MS offers enhanced sensitivity and selectivity over HPLC-UV, making it suitable for the analysis of specific trace-level impurities. The requirement for derivatization adds a step to the sample preparation process but provides access to the high resolving power of capillary GC.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, establishing it as the definitive method for ultra-trace quantification. It is indispensable for applications such as the analysis of genotoxic impurities, pharmacokinetic studies, and when dealing with highly complex sample matrices where matrix effects can compromise other techniques.
Each method, when properly validated according to ICH guidelines, can provide reliable and accurate data.[17] The protocols and comparative data presented in this guide serve as a robust starting point for method development and validation, ensuring the generation of high-quality data essential for the advancement of pharmaceutical development and manufacturing.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and United Nations Development Programme. Available from: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProFound. Available from: [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]
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Analytical method validation: A brief review. ResearchGate. Available from: [Link]
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LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Scientiarum Polonorum, Technologia Alimentaria. Available from: [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
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GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
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GC/MS-LC/MS multi-residue method. University of Guelph Animal Health Laboratory. Available from: [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available from: [Link]
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Available from: [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]
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Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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GC–MS graphical representation of benzoic acid, 4-chloro-... ResearchGate. Available from: [Link]
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Analytical Methods. Royal Society of Chemistry. Available from: [Link]
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Identification Of Benzoic Acid By Gc And Mass Spectrometry. The Pharma Innovation. Available from: [Link]
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Analytical methods and achievability. Guidelines for drinking-water quality. NCBI Bookshelf. Available from: [Link]
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Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available from: [Link]
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Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma. St. John's University and College of St. Benedict. Available from: [Link]
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-(4-fluorophenyl)benzoic acid
Essential Safety and Handling Guide for 2-Chloro-4-(4-fluorophenyl)benzoic acid
As researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of this compound, focusing on the necessary personal protective equipment (PPE), and operational and disposal plans. The principles outlined here are grounded in established safety protocols for similar chemical structures and are designed to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Identification
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the nose, throat, and lungs.[2][4]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[2][3]
These hazards are primarily due to the acidic nature of the carboxylic acid group and the potential reactivity of the halogenated phenyl rings.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2][3] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[2][4] | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Ingestion |
Your Shield: Personal Protective Equipment (PPE)
A robust PPE strategy is your first line of defense against accidental exposure. The following recommendations are based on a thorough risk assessment for handling halogenated benzoic acid derivatives.
-
Rationale: To prevent contact with dust particles or splashes that can cause serious eye irritation.
-
Recommendation: Always wear chemical safety goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Rationale: To prevent skin irritation from direct contact with the solid compound or solutions.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling acids and halogenated organic compounds.[5] Always check the breakthrough time and permeation rate of the gloves for the specific solvents being used. It is good practice to double-glove when handling highly potent or unknown compounds.
-
Body Protection: A lab coat is essential to protect your street clothes and skin from contamination. For tasks with a higher risk of spills, a chemically resistant apron or coveralls should be worn.
-
Rationale: To prevent the inhalation of fine dust particles, which can irritate the respiratory tract.
-
Recommendation: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.[5] For operations that may generate significant amounts of dust, a powered air-purifying respirator (PAPR) may be required.
Operational Blueprint: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
-
Primary Control: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Preparation: Before handling, ensure you have all necessary PPE and that it is in good condition. Designate a specific area for handling the compound.
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[2][3] Decontaminate all surfaces and equipment used.
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[1][3]
Emergency Response: Spills and First Aid
Prompt and correct action in an emergency can significantly mitigate the consequences of an accidental exposure or spill.
In the event of a spill, follow a clear and practiced procedure.
Caption: Workflow for responding to a chemical spill.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention immediately.[2][3]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
End-of-Life: Waste Disposal
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and any unused compound, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.[6][7]
By integrating these safety measures into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always remember to consult your institution's specific safety guidelines and the most current Safety Data Sheet available.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
A-Chem. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
